3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Beschreibung
Eigenschaften
IUPAC Name |
5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLCNQSMTBRFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole molecular weight and structure
Strategic Synthesis, Physicochemical Profiling, and Application in Medicinal Chemistry
Executive Summary
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a critical heterocyclic building block in modern drug discovery. Structurally, it features a 1,2,4-oxadiazole core substituted at the C3 position with a phenyl group and at the C5 position with a reactive bromomethyl moiety. This specific arrangement renders the molecule a potent electrophile, serving as a "linchpin" intermediate for diversity-oriented synthesis (DOS).
The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles. The pendant bromomethyl group allows for rapid derivatization via nucleophilic substitution (
Molecular Identity & Physicochemical Profile[1][2][3][4]
Understanding the physical properties is prerequisite to handling this electrophilic species, particularly regarding its stability against hydrolysis.
Table 1: Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 5-(Bromomethyl)-3-phenyl-1,2,4-oxadiazole |
| Molecular Formula | |
| Molecular Weight | 239.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO; low solubility in water |
| LogP (Predicted) | ~2.3 – 2.6 (Lipophilic) |
| Reactivity Class | Alkylating Agent (Lachrymator potential) |
| SMILES | BrCC1=NC(C2=CC=CC=C2)=NO1 |
Structural Analysis
The 1,2,4-oxadiazole ring is electron-deficient. The C5-attached bromomethyl group is activated by the electron-withdrawing nature of the heterocycle, making the methylene carbon highly susceptible to nucleophilic attack. This reactivity must be balanced against stability; prolonged exposure to moisture can lead to hydrolysis (formation of the hydroxymethyl derivative).
Synthetic Architecture
The synthesis of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is most reliably achieved via the Amidoxime Route . This involves the condensation of benzamidoxime with a bromoacetyl derivative.
Mechanistic Pathway
The reaction proceeds through two distinct phases:[1][2]
-
O-Acylation: The amidoxime oxygen attacks the carbonyl of bromoacetyl chloride.
-
Cyclodehydration: The intermediate O-acylamidoxime undergoes ring closure, typically driven by heat or a dehydrating agent, eliminating water to form the oxadiazole core.[3]
Technical Note: Direct reaction with bromoacetyl chloride requires careful temperature control to prevent the displacement of the bromine atom by the amidoxime nitrogen before ring closure.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from benzonitrile to the target oxadiazole.
Experimental Protocol: Validated Synthesis
Safety Warning: Bromoacetyl chloride is a severe lachrymator and corrosive. The product is an alkylating agent. All operations must be performed in a functioning fume hood.
Phase 1: Preparation of Benzamidoxime
-
Reagents: Benzonitrile (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Carbonate (
, 11 mmol). -
Solvent: Ethanol/Water (1:1).
-
Procedure:
Phase 2: Cyclization to 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
This step utilizes a "one-pot, two-stage" modification to minimize handling of the sensitive O-acyl intermediate.
-
Reagents: Benzamidoxime (5 mmol), Bromoacetyl chloride (5.5 mmol), Pyridine (5.5 mmol).
-
Solvent: Anhydrous Toluene (or DCM for the first step).
-
Procedure:
-
Acylation (0°C): Suspend benzamidoxime in anhydrous toluene under Nitrogen. Add pyridine.[4] Cool to 0°C.
-
Addition: Dropwise add bromoacetyl chloride (diluted in toluene) over 20 minutes. Critical: Keep temperature <5°C to avoid side reactions.
-
Cyclization (Reflux): Once addition is complete, allow to warm to RT, then heat to reflux (110°C) for 2–4 hours using a Dean-Stark trap if possible to remove water.
-
Workup: Cool mixture. Wash with water, then dilute HCl (to remove pyridine), then brine.
-
Purification: Dry organic layer over
.[3] Concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Troubleshooting:
-
Low Yield? The bromomethyl group can hydrolyze. Ensure all glassware is oven-dried.
-
Impurity Spots? If the reaction is too hot during addition, the bromine can be displaced by the amidoxime nitrogen, leading to polymeric byproducts.
Functional Derivatization & Applications
The value of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole lies in its reactivity. It serves as a scaffold for generating libraries of biologically active compounds.
Reactivity Map
The methylene carbon attached to the bromine is the primary reactive site.
Figure 2: Divergent synthesis pathways utilizing the bromomethyl "warhead" for library generation.
Medicinal Chemistry Context
-
Bioisosterism: The 1,2,4-oxadiazole ring is a stable replacement for ester linkages (-COO-), improving half-life in vivo by resisting esterase hydrolysis.
-
Target Classes: Derivatives of this scaffold have shown efficacy as:
-
Muscarinic Agonists: By substituting the bromine with cyclic amines.
-
Anti-inflammatory Agents: Via inhibition of 5-lipoxygenase.
-
Anthelmintics: Related to the commercial nematicide Tioxazafen.[5]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88931 (Related 1,2,4-oxadiazoles). Retrieved from [Link]
-
Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[6] Journal of Organic Chemistry, 2009.[6] (Cited via Organic Chemistry Portal). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Pharmacological Potential of Phenyl-1,2,4-Oxadiazole Derivatives
Executive Summary
The 1,2,4-oxadiazole ring is not merely a linker; it is a privileged scaffold in modern medicinal chemistry, serving as a robust bioisostere for esters and amides while offering superior metabolic stability and improved lipophilicity. This whitepaper analyzes the pharmacological utility of phenyl-1,2,4-oxadiazole derivatives , focusing on their capacity to modulate complex signaling pathways in oncology (tubulin/HDAC inhibition), immunology (S1P1 receptor modulation), and neuroscience (mGluR5 antagonism).
For the drug development professional, understanding the Structure-Activity Relationship (SAR) of this moiety is critical. The 1,2,4-oxadiazole core provides a unique vector for π-stacking interactions within binding pockets, often enhancing potency by orders of magnitude compared to their amide counterparts.
Chemical Architecture & Synthesis
The Bioisosteric Advantage
The 1,2,4-oxadiazole ring mimics the peptide bond (
-
Dipole Moment: High (approx. 3.0–3.5 D), influencing solubility and receptor binding.
-
Metabolic Stability: Resistant to esterases and peptidases, prolonging half-life (
).
Synthetic Pathways
While 1,3-dipolar cycloaddition of nitrile oxides is a classic route, the condensation of amidoximes with carboxylic acids remains the industrial standard due to scalability.
Figure 1: General Synthesis Workflow
Caption: Standard condensation route for 1,2,4-oxadiazole synthesis via O-acylamidoxime intermediate.
Therapeutic Mechanisms & Target Engagement
Oncology: Dual Inhibition Strategies
Phenyl-1,2,4-oxadiazoles have shown remarkable potency against MCF-7 (breast) and A549 (lung) cancer cell lines.
-
Tubulin Polymerization Inhibition: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety (mimicking Combretastatin A-4) bind to the colchicine site of tubulin, disrupting microtubule dynamics.
-
HDAC Inhibition: The oxadiazole ring acts as a "cap" group in Histone Deacetylase (HDAC) inhibitors, facilitating zinc chelation in the active site when coupled with hydroxamic acid tails.
Immunology: S1P1 Receptor Modulation
One of the most commercially validated applications is in Sphingosine-1-Phosphate (S1P) receptor modulation (e.g., Ozanimod).
-
Mechanism: The phenyl-1,2,4-oxadiazole derivative acts as a functional antagonist. It initially activates the S1P1 receptor, causing
-arrestin recruitment and subsequent receptor internalization and degradation. This prevents lymphocytes from exiting lymph nodes, reducing autoimmune attack.
Figure 2: S1P1 Receptor Modulation Pathway
Caption: Functional antagonism of S1P1 receptor by oxadiazole derivatives leading to lymphocyte sequestration.
Structure-Activity Relationship (SAR) Data
The substitution pattern on the phenyl ring attached to the C3 or C5 position of the oxadiazole is the primary determinant of potency.
Table 1: Comparative SAR of Phenyl-1,2,4-Oxadiazole Derivatives (Anticancer Activity against MCF-7)
| Compound ID | Phenyl Substituent (R) | IC50 (µM) | Mechanism Note |
| OX-01 | Unsubstituted | > 50.0 | Baseline scaffold; low lipophilicity interaction. |
| OX-04 | 4-Nitro ( | 12.5 | Electron-withdrawing group enhances |
| OX-09 | 3,4,5-Trimethoxy | 0.118 | Critical: Mimics colchicine pharmacophore; high tubulin affinity. |
| OX-12 | 4-Chloro ( | 8.2 | Halogen bonding improves active site retention. |
| OX-15 | 4-Amino ( | 25.0 | Electron-donating; reduced electrophilicity of the ring. |
Data synthesized from recent SAR studies (see References [1], [3]).
Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole
Objective: Synthesis of 3-(3,4,5-trimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole via CDMT activation. Rationale: The CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) method allows for a "one-pot" reaction under mild conditions, avoiding the harsh thermal requirements of older protocols.
Reagents
-
3,4,5-Trimethoxybenzamidoxime (1.0 eq)
-
Benzoic acid (1.0 eq)
-
CDMT (1.0 eq)
-
N-Methylmorpholine (NMM) (3.0 eq)
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Methodology
-
Activation Phase:
-
In a round-bottom flask, dissolve Benzoic acid (1.0 mmol) in DCM (10 mL).
-
Add NMM (3.0 mmol) and stir at
for 10 minutes. -
Add CDMT (1.0 mmol) and stir for 1 hour at room temperature. Checkpoint: Formation of the active ester intermediate is indicated by the precipitation of NMM-HCl salts.
-
-
Coupling Phase:
-
Add 3,4,5-Trimethoxybenzamidoxime (1.0 mmol) to the reaction mixture.
-
Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Cyclization Phase:
-
Once the O-acylamidoxime intermediate is confirmed (new spot on TLC), reflux the mixture for 3 hours to induce cyclodehydration.
-
-
Work-up & Purification:
-
Wash the organic layer with water (
), saturated , and brine. -
Dry over
and concentrate in vacuo. -
Purify via column chromatography (Silica gel, gradient elution).
-
ADME & Toxicology Profile
Metabolic Stability
The 1,2,4-oxadiazole ring is generally stable against hepatic microsomal degradation. However, researchers must be aware of the Boulton-Katritzky Rearrangement . Under specific photochemical or thermal conditions, the ring can rearrange into other isomers (e.g., 1,3,4-oxadiazoles) or ring-open, potentially altering the pharmacological profile.
Toxicity Signals[2]
-
Genotoxicity: Generally low, but nitro-substituted phenyl derivatives (e.g., OX-04 in Table 1) often flag in Ames tests due to nitro-reduction.
-
Solubility: While more lipophilic than amides, highly substituted phenyl rings (e.g., pentachloro) can lead to poor aqueous solubility (LogP > 5), necessitating formulation strategies like amorphous solid dispersions.
References
-
Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Publishers. Available at: [Link]
-
A Simple and Straightforward Protocol to 3,5-Disubstituted 1,2,4-Oxadiazoles. Oxford Academic. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health (PMC). Available at: [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator. MDPI. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Encyclopedia.pub. Available at: [Link]
Technical Guide: Solubility & Stability Profiling of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
[1]
Executive Summary
This technical guide provides a comprehensive solubility and stability profile for 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Due to the presence of the electrophilic bromomethyl motif attached to the 1,2,4-oxadiazole core, this molecule exhibits a dichotomy of behavior: it requires polar organic solvents for dissolution but is susceptible to solvolysis in nucleophilic media.[1]
This guide is designed for medicinal chemists and process engineers.[1][2] It moves beyond static data points to provide a dynamic solubility logic , enabling researchers to select the optimal solvent systems for synthesis, purification (recrystallization), and biological assay preparation while mitigating degradation risks.[1]
Physicochemical Characterization
Understanding the structural determinants of solubility is prerequisite to solvent selection.[1][2]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₉H₇BrN₂O | Moderate molecular weight (~239.07 g/mol ). |
| Structural Features | • Lipophilic Phenyl Ring (Pos 3)• Polar 1,2,4-Oxadiazole Core• Reactive Bromomethyl Group (Pos 5) | Amphiphilic character with a bias toward lipophilicity. The bromomethyl group is a "soft" electrophile.[1][2] |
| Predicted LogP | ~2.3 – 2.8 | Highly soluble in chlorinated and aprotic polar solvents; poor aqueous solubility.[1][2] |
| H-Bond Donors | 0 | Lack of H-donors limits solubility in water. |
| H-Bond Acceptors | 3 (N2, N4, O) | Good solubility in H-bond donating solvents (alcohols), subject to stability constraints.[1] |
Solubility Profile in Organic Solvents
The following profile classifies solvents based on solubility power and chemical compatibility .
High-Solubility Solvents (The "Dissolvers")
These solvents are recommended for reaction media (alkylation reactions) and preparing stock solutions.[1]
-
Dichloromethane (DCM) & Chloroform:
-
Tetrahydrofuran (THF) & Ethyl Acetate:
-
Solubility:Good to High .
-
Mechanism:[1][2][3][4][5][6] The oxygen atoms in these solvents act as H-bond acceptors, but they effectively solvate the polar oxadiazole ring.
-
Application: Standard reaction solvents; Ethyl Acetate is a key component in silica gel chromatography (Hexane/EtOAc gradients).[1]
-
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):
Conditional Solvents (Recrystallization Candidates)
These solvents exhibit temperature-dependent solubility, making them ideal for purification but requiring strict temperature control to prevent degradation.[1]
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Solubility: Moderate at RT; High at Reflux.[2]
-
Risk:[1][2]Nucleophilic Attack. Prolonged heating in primary alcohols can lead to the displacement of the bromide by the alkoxide (ether formation), especially if traces of base are present.[1]
-
Protocol: Use for rapid recrystallization.[1][2] Do not store the compound in alcohols for extended periods.[1][2]
-
-
Toluene:
Anti-Solvents (Precipitants)
Stability & Reactivity Logic
The bromomethyl group is the critical instability factor.[1][2] It is a potent alkylating agent.[2]
-
Hydrolysis: In aqueous media (pH > 7), the bromide is displaced by hydroxide, yielding the hydroxymethyl derivative.[1]
-
Aminolysis: Reacts rapidly with primary/secondary amines.[1][2] Avoid amine solvents (e.g., Pyridine) unless they are reagents.
-
Photostability: The 1,2,4-oxadiazole ring can undergo photochemical rearrangement (Boulton-Katritzky-like) under intense UV, though the bromomethyl group is generally the primary concern.[1]
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logic flow for selecting a solvent based on the intended application, filtering for chemical stability.
Figure 1: Decision matrix for solvent selection, balancing solubility requirements against the reactivity of the bromomethyl electrophile.
Experimental Protocols
Protocol A: Self-Validating Gravimetric Solubility Screen
Use this protocol to generate precise solubility data (mg/mL) for your specific lot.
-
Preparation: Weigh 10 mg of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole into three separate 2 mL HPLC vials.
-
Solvent Addition:
-
Observation & Validation:
-
Vial A: Should dissolve immediately.[1][2] If turbid, filter; the solid is likely inorganic salt impurities from synthesis.[1]
-
Vial B: Sonicate.[2] If it dissolves, check stability by TLC after 1 hour (look for baseline spot or new polar spot indicating solvolysis).[1]
-
Vial C: Should remain a suspension.[1][2] Add Ethyl Acetate dropwise until dissolved to determine the "Cloud Point" for recrystallization.[1][2]
-
-
Quantification (Optional): If precise saturation limits are needed, add solvent in 10 µL increments until clear, recording the total volume.
-
Calculation:
[1]
-
Protocol B: Optimized Recrystallization (Solvent-Pair Method)
Designed to purify the compound while minimizing thermal degradation.
-
Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C). Do not boil excessively.
-
Precipitation: Remove from heat. Slowly add Heptane (or Hexane) dropwise while swirling until a persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of Ethyl Acetate to just clear the solution.[1]
-
Crystallization: Allow the solution to cool to room temperature undisturbed, then place in a -20°C freezer for 2 hours.
-
Filtration: Filter the crystals and wash with cold Heptane.
-
Why this works: This avoids the nucleophilic risks of hot ethanol while leveraging the steep solubility gradient between EtOAc and Heptane.
-
References
-
Synthesis and Reactivity of 1,2,4-Oxadiazoles
-
General Synthesis Protocols (Benzamidoxime Route)
- Title: A cascade process for direct converting nitriles to cyanamide via SO2F2-activated Tiemann rearrangement (Contains relevant oxadiazole synthesis/purific
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Reactivity of Bromomethyl Ketones/Heterocycles
- Title: Amino acid derivative and bromoacetyl modified peptides (Describes handling/stability of bromoacetyl electrophiles).
-
Source: Google Patents (WO1992022318A1).[1]
- URL
-
Pharmacological Applications & Properties
- Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
- Source: N
-
URL:[Link]
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole | C9H5F3N2O | CID 11469937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. ijper.org [ijper.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. repository.up.ac.za [repository.up.ac.za]
The Electrophilic Anchor: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole as a Pharmacophore and Synthetic Scaffold
The following technical guide details the history, synthesis, and medicinal utility of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole .
Executive Summary
In the landscape of heterocyclic chemistry, 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole represents more than a static structural unit; it is a privileged electrophilic scaffold . While the 1,2,4-oxadiazole ring itself is a classic bioisostere for esters and amides, the addition of the 5-bromomethyl "warhead" transforms this molecule into a critical intermediate for fragment-based drug discovery (FBDD) and covalent inhibitor design.
This guide explores the molecule's transition from a chemical curiosity in the late 19th century to a cornerstone in modern antiviral and oncology research, specifically highlighting its role in targeting cysteine proteases (e.g., SARS-CoV-2 Mpro) and its utility as a robust synthetic handle.
Historical Genesis: From 1884 to Modern Applications
The Tiemann-Krüger Era (1884)
The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger.[1][2] Originally termed "azoxime," this discovery established the fundamental condensation chemistry between amidoximes and carboxylic acid derivatives. For nearly a century, the ring remained largely an academic curiosity until the mid-20th century, when its bioisosteric properties were recognized.
The Rise of the Bromomethyl Derivative
The specific functionalization of the 5-position with a bromomethyl group (
-
1960s-1980s: Introduction of oxolamine (cough suppressant) validated the oxadiazole core in clinical settings.
-
1990s-Present: The 5-(bromomethyl) derivative became a standard "building block" in high-throughput synthesis. Its high reactivity toward nucleophiles (amines, thiols) allowed for the rapid generation of diverse libraries, establishing it as a staple in combinatorial chemistry.
Chemical Architecture & Reactivity Profile
The molecule consists of three distinct pharmacophoric/reactive zones:
-
The Phenyl Ring (Lipophilic Domain): Provides
- stacking interactions and hydrophobic anchoring within receptor pockets. -
The 1,2,4-Oxadiazole Core (Bioisostere): Acts as a metabolically stable replacement for ester (
) or amide ( ) linkages. It hydrogen-bond acceptor capabilities modulate solubility and potency. -
The Bromomethyl Tail (Electrophilic Warhead): A highly reactive alkylating agent. In final drug candidates, this is often displaced; however, in covalent probes, it can serve to alkylate catalytic cysteines.
Reactivity Diagram: The Electrophilic Trap
The following diagram illustrates the reactivity logic of the scaffold, highlighting its dual role as a stable core and a reactive intermediate.
Figure 1: Reactivity profile of the 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole scaffold.
Synthesis Protocol: The Amidoxime Route[1][4]
The most robust synthesis involves the condensation of benzamidoxime with a bromoacetyl derivative. This protocol ensures high yields and minimizes the formation of the unwanted 1,2,4-oxadiazole isomer.
Experimental Workflow
Reagents: Benzamidoxime, Bromoacetyl chloride (or Bromoacetic anhydride), Pyridine/Toluene.
| Step | Operation | Mechanistic Insight |
| 1 | O-Acylation | Reaction of benzamidoxime (nucleophile) with bromoacetyl chloride (electrophile) in the presence of a base (pyridine) at 0°C. This forms the O-acylamidoxime intermediate. |
| 2 | Cyclodehydration | Heating the intermediate in toluene (reflux) triggers intramolecular cyclization. Water is eliminated to close the 1,2,4-oxadiazole ring. |
| 3 | Purification | The product is isolated via crystallization or silica chromatography. The bromine atom remains intact due to the stability of the oxadiazole ring under thermal conditions. |
Synthesis Pathway Diagram
Figure 2: Step-wise synthesis via the O-acylamidoxime intermediate.
Medicinal Chemistry Applications
As a Linker in Fragment-Based Drug Discovery
The primary utility of this molecule is as a linker . The bromine is easily displaced by amines to create libraries of 3,5-disubstituted oxadiazoles.
-
GPCR Agonists: Used to link aromatic "heads" to amine-containing "tails" in S1P1 receptor agonists.
-
Kinase Inhibitors: Serves as a rigid spacer that positions the phenyl ring in the hydrophobic pocket while directing the amine-linked tail toward the solvent front.
Case Study: SARS-CoV-2 Mpro Inhibitors
Recent research (2020-2023) utilized 3-phenyl-1,2,4-oxadiazole derivatives as non-covalent and covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro).[3]
-
Mechanism: The oxadiazole ring occupies the S2 pocket of the protease.
-
Role of Bromomethyl: In early SAR studies, the bromomethyl derivative was used to synthesize a series of thioether and amine analogs. The resulting compounds demonstrated IC50 values in the low micromolar range (
).[4]
Comparative Bioisosterism
The 1,2,4-oxadiazole ring mimics the geometry and electron distribution of esters and amides but offers superior metabolic stability.
| Feature | Ester (-COO-) | Amide (-CONH-) | 1,2,4-Oxadiazole |
| H-Bond Acceptor | Yes | Yes | Yes (N2/N4) |
| Hydrolytic Stability | Low (Esterases) | Moderate (Peptidases) | High |
| Geometry | Planar | Planar | Planar (Rigid) |
| Lipophilicity (LogP) | Moderate | Low | Moderate-High |
Future Outlook: Covalent Warheads
The field is moving toward Targeted Covalent Inhibitors (TCIs) . While the bromomethyl group itself is often too reactive for systemic drugs (risk of off-target toxicity), it serves as a critical probe to identify cysteine-reactive sites on proteins. Once a hit is found, the bromine is typically replaced with a "tunable" electrophile like an acrylamide or a nitrile, but the 3-phenyl-1,2,4-oxadiazole core remains as the recognition element.
References
-
Tiemann, F., & Krüger, P. (1884). Ueber Abkömmlinge der Benzamidoxime und der Benzenylazoxime. Berichte der deutschen chemischen Gesellschaft.
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Zhang, H., et al. (2021). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Splendid Isostere. Organic & Biomolecular Chemistry.
-
Clapp, L. B. (1976). 1,2,3- and 1,2,4-Oxadiazoles.[5] Comprehensive Heterocyclic Chemistry.
Sources
Technical Guide: Stability of Bromomethyl Oxadiazoles in Physiological Conditions
This technical guide details the stability profile, reactivity mechanisms, and characterization protocols for bromomethyl oxadiazoles in physiological environments.
Executive Summary
Bromomethyl oxadiazoles represent a class of heterocyclic electrophiles utilized primarily as covalent warheads in chemical biology and drug discovery. Unlike their stable bioisosteric counterparts (methyl or phenyl oxadiazoles), the bromomethyl variant functions as a potent alkylating agent. Its stability in physiological conditions is defined by a kinetic competition between hydrolytic degradation (solvolysis) and thiol-mediated alkylation (target engagement or glutathione detoxification).
This guide analyzes the stability differentials between 1,2,4- and 1,3,4-oxadiazole isomers, delineates the primary degradation pathways, and provides self-validating protocols for quantifying their physiological half-life (
Part 1: Chemical Nature & Electronic Activation
The stability of the bromomethyl group is intrinsically linked to the electronic deficiency of the attached oxadiazole ring.
Electronic Activation
The oxadiazole ring acts as a strong electron-withdrawing group (EWG). This polarization pulls electron density away from the exocyclic methylene carbon (
-
1,2,4-Oxadiazoles: Highly polarized due to the N-O bond. The C5-position is generally more electrophilic than the C3-position.
-
1,3,4-Oxadiazoles: Symmetrical electron distribution, generally exhibiting higher thermal stability but similar alkylating potential at the methyl group.
Isomer Stability Comparison
| Feature | 1,2,4-Oxadiazole (5-substituted) | 1,3,4-Oxadiazole (2-substituted) |
| Ring Stability | Moderate; susceptible to nucleophilic ring opening or Boulton-Katritzky rearrangement. | High; generally resistant to ring opening at neutral pH. |
| Leaving Group Activation | High; C5 attachment strongly activates | High; N-N bond enhances electron withdrawal. |
| Hydrolytic | Hours (pH 7.4) | Hours to Days (pH 7.4) |
| Metabolic Liability | High (GSH conjugation + Ring cleavage) | Moderate (GSH conjugation) |
Part 2: Mechanistic Pathways of Degradation
In a physiological environment (pH 7.4,
Hydrolytic Solvolysis (Background Degradation)
Water acts as a weak nucleophile, displacing the bromide ion to form the hydroxymethyl derivative.
-
Mechanism:
displacement. -
Kinetics: Pseudo-first-order in buffered aqueous solution.
-
Impact: This is the baseline instability. If
is too fast, the compound degrades before reaching the target.
Thiol-Mediated Alkylation (The "Warhead" Reaction)
This is the intended reaction with target cysteines but also the primary metabolic clearance pathway via Glutathione (GSH) .
-
Mechanism: Rapid
attack by the thiolate anion ( ). -
Kinetics: Second-order, but pseudo-first-order under physiological GSH concentrations (1–10 mM).
-
Product: Stable thioether adduct.
Ring Opening (Specific to 1,2,4-Isomers)
Under specific enzymatic conditions (e.g., HDAC6 active sites) or high pH, the 1,2,4-oxadiazole ring itself can undergo nucleophilic attack at C5, leading to ring cleavage and formation of an acyl hydrazide.
Pathway Visualization
The following diagram illustrates the competing fates of the bromomethyl oxadiazole moiety.
Figure 1: Competing degradation pathways for bromomethyl oxadiazoles in physiological media.
Part 3: Experimental Protocols (SOPs)
To rigorously assess stability, researchers must employ self-validating LC-MS workflows.
Protocol A: Chemical Stability ( Determination)
Objective: Determine intrinsic hydrolytic stability in the absence of biological nucleophiles.
-
Preparation: Prepare a 10 mM stock solution of the bromomethyl oxadiazole in DMSO.
-
Incubation: Spike into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10
M (0.1% DMSO). Maintain at . -
Sampling: Aliquot samples at
min. -
Quenching: Add equal volume of cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).
-
Analysis: Analyze via LC-MS/MS monitoring the parent ion
. -
Calculation: Plot
vs. time. The slope yields .
Protocol B: Glutathione (GSH) Reactivity Profiling
Objective: Mimic cytosolic conditions to assess metabolic liability and alkylating potency.
-
Reagents: Freshly prepared GSH solution (100 mM in PBS).
-
Reaction: Mix compound (10
M) with GSH (5 mM, 500-fold excess) in PBS at . -
Monitoring: Monitor the disappearance of the parent peak and the appearance of the GSH-adduct mass (
) via LC-MS. -
Interpretation:
- : Highly reactive (Potential for off-target toxicity).
- : Tunable warhead (Ideal for Targeted Covalent Inhibitors).
- : Low reactivity (May require proximity effect for target engagement).
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for stability and reactivity profiling.
Part 4: Optimization & Drug Design Implications
Tuning Reactivity
The reactivity of the bromomethyl group can be modulated by altering the substituents on the oxadiazole ring.
-
Electron Donating Groups (EDGs): Adding alkyl or methoxy groups to the ring (e.g., at C3 of a 1,2,4-oxadiazole) reduces the electrophilicity of the ring, thereby stabilizing the
bond and increasing . -
Steric Shielding: Introducing bulky groups adjacent to the bromomethyl moiety (e.g., on the ring or nearby scaffold) can slow down GSH attack without abolishing reaction with the specific target cysteine.
Bioisosteric Considerations
While 1,2,4-oxadiazoles are often used as ester bioisosteres to improve metabolic stability [1], the introduction of the bromomethyl group negates this benefit by introducing a reactive center. For oral drug candidates, this moiety is generally too reactive (PAINS liability) and is better suited for:
-
Activity-Based Probes (ABPs): For proteomic profiling.
-
Pro-drugs: Where the bromide is masked or the ring is formed in situ.
-
Topical/Local Administration: Where systemic half-life is less critical.
References
-
1,2,4-Oxadiazoles in Medicinal Chemistry. European Journal of Medicinal Chemistry. Discusses the stability and bioisosteric properties of the oxadiazole ring.
-
Cysteine-Reactive Warheads. Journal of Medicinal Chemistry. Analysis of electrophilic warheads including halomethyl heteroaromatics for targeted covalent inhibition.
-
Hydrolysis of Oxadiazole-Based Inhibitors. ACS Chemical Biology. Details the ring-opening hydrolysis mechanism of oxadiazoles by zinc-dependent enzymes (HDAC6).
-
Scalable Thiol Reactivity Profiling. Nature Communications. Describes methods for assessing the reactivity of oxadiazole-based electrophiles with cysteine.
-
Stability of 1,2,4-Oxadiazole Derivatives. Journal of Pharmaceutical Sciences. Investigates the degradation kinetics and pH-dependence of oxadiazole drugs.
Application Note: Nucleophilic Substitution Strategies for 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Executive Summary
This guide details the synthetic utility of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole , a versatile electrophilic scaffold used extensively in medicinal chemistry. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. The 5-bromomethyl moiety serves as a highly reactive "warhead" for
Mechanistic Insight & Reactivity Profile[1]
The Electrophilic Trap
The reactivity of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is governed by the electronic nature of the heterocyclic core. The 1,2,4-oxadiazole ring is electron-deficient (
-
Activation: The electron-poor ring pulls density from the methylene carbon, making it significantly more electrophilic than a standard benzyl bromide.
-
Leaving Group: Bromide is an excellent leaving group, facilitating rapid
attack. -
Ring Stability: While the ring activates the substitution, it is also susceptible to nucleophilic attack at C5 (ANRORC-type mechanisms) or hydrolysis under harsh basic conditions. Therefore, mild bases and controlled temperatures are critical.
Reaction Pathway Visualization
The following diagram illustrates the core reactivity landscape, highlighting the competition between the desired substitution and potential side reactions.
Figure 1: Reaction pathway showing the activation of the bromomethyl group and the divergence between successful substitution and ring degradation.
Validated Experimental Protocols
General Considerations
-
Solvents: Anhydrous Acetonitrile (MeCN) or DMF are preferred. Acetone is suitable for phenolic alkylations. Avoid alcohols if transesterification/solvolysis is observed.
-
Bases: Use mild, non-nucleophilic bases. Potassium Carbonate (
) or Cesium Carbonate ( ) are standard. DIPEA (Hünig's base) is excellent for amine couplings. Avoid strong hydroxides (NaOH, KOH) to prevent ring opening. -
Stoichiometry: Use a slight excess of the nucleophile (1.1–1.2 equiv) to drive conversion.
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of secondary/tertiary amines for library generation. Target: 3-Phenyl-5-(aminomethyl)-1,2,4-oxadiazole derivatives.
Reagents:
-
Substrate: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 equiv)
-
Amine: Secondary or Primary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Anhydrous MeCN (
concentration)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.2 equiv) in anhydrous MeCN.
-
Base Addition: Add
(2.0 equiv). Stir for 10 minutes at room temperature (RT) to ensure homogeneity/deprotonation. -
Substrate Addition: Add 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Note: The reaction is often exothermic. If scaling up (>1g), cool to
during addition.
-
-
Reaction: Stir at RT for 2–4 hours . Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The bromide starting material (
) should disappear, and a more polar spot (amine) will appear. -
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc and wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (usually
EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of phenoxy-linked bioisosteres. Target: 3-Phenyl-5-(phenoxymethyl)-1,2,4-oxadiazole derivatives.
Reagents:
-
Substrate: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.1 equiv)
-
Base:
(1.5 equiv) or (1.2 equiv - faster reaction) -
Solvent: Acetone (reflux) or DMF (
)
Step-by-Step Procedure:
-
Phenoxide Formation: Dissolve the Phenol and Base in the solvent. Stir for 15–30 minutes.
-
Tip: If using Acetone, ensure it is dry to prevent hydrolysis.
-
-
Alkylation: Add the Bromomethyl oxadiazole .
-
Heating:
-
Acetone: Heat to reflux (
) for 4–8 hours. -
DMF: Heat to
for 2–3 hours.
-
-
Monitoring: LC-MS is preferred to distinguish product from unreacted phenol.
-
Workup:
-
Remove solvent (if Acetone). If DMF, pour into ice-water.
-
Extract precipitate or oil into EtOAc.
-
Wash with
(to remove unreacted phenol) followed by Brine.
-
-
Purification: Recrystallization (EtOH) is often possible; otherwise, silica chromatography.
Protocol C: C-S Bond Formation (Thioetherification)
Application: Introduction of sulfur handles or peptidomimetic cysteines.
Reagents:
-
Substrate: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
-
Nucleophile: Thiol (R-SH)
-
Base: TEA (Triethylamine) (1.2 equiv)
-
Solvent: DCM (Dichloromethane) or THF
Step-by-Step Procedure:
-
Dissolution: Dissolve the Thiol and TEA in DCM at
. -
Addition: Add the Bromomethyl oxadiazole slowly.
-
Reaction: Allow to warm to RT. Reaction is usually very fast (< 1 hour) due to the high nucleophilicity of the thiolate.
-
Workup: Wash with
(to remove TEA), then Water, then Brine. -
Note: Thioethers are prone to oxidation; store under inert atmosphere or process immediately.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Ring Cleavage | Base too strong (e.g., NaOH) or Temp too high. | Switch to DIPEA or |
| Elimination | Formation of exocyclic double bond (rare but possible). | Avoid bulky bases. Ensure solvent is anhydrous. |
| Hydrolysis | Wet solvent or atmospheric moisture. | Use anhydrous solvents (MeCN, DMF). Dry reagents. |
| Low Yield | Volatility of starting material or product instability. | Check mass balance. Do not overheat during workup. |
Workflow Visualization
The following flowchart outlines the decision-making process for selecting the correct protocol based on the nucleophile type.
Figure 2: Decision tree for protocol selection based on nucleophile class.
Safety & Handling
-
Vesicant Hazard: Like benzyl bromide, 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a potent lachrymator and skin irritant. It can cause severe burns.
-
Control: Always handle in a fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Decontamination: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkyl halide.
-
References
-
Synthesis and Reactivity of 1,2,4-Oxadiazoles
- Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
-
Nucleophilic Substitution on Halomethyl-Oxadiazoles
- Borg, S., et al. (1999).
-
Medicinal Chemistry Applications (Bioisosteres)
- Bostock, M. J., et al. (2012). 1,2,4-Oxadiazoles as Ester Bioisosteres. Journal of Medicinal Chemistry.
-
General Heterocyclic Chemistry (Ring Stability)
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
Application Note: N-Alkylation of Amines with 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Executive Summary
This guide details the protocol for the
This document provides a validated "Standard Operating Procedure" (SOP), mechanistic insights to troubleshoot low yields, and safety guidelines for handling highly electrophilic halomethyl-heterocycles.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The Electrophile
The reagent 3-phenyl-5-(bromomethyl)-1,2,4-oxadiazole features a bromomethyl group at the C5 position. The 1,2,4-oxadiazole ring is electron-deficient, exerting a strong inductive electron-withdrawing effect (-I) on the C5-methyl group. This polarization significantly lowers the energy of the
Reaction Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (
-
Activation: The base (e.g.,
) deprotonates the ammonium salt if the amine is supplied as a salt (e.g., HCl salt), or simply acts as an acid scavenger. -
Attack: The lone pair of the amine nucleophile attacks the electrophilic methylene carbon.
-
Departure: The bromide ion acts as the leaving group.
-
Scavenging: The base neutralizes the generated HBr, driving the equilibrium forward.
Stability Considerations
While the 1,2,4-oxadiazole ring is generally stable, the C5 position is sensitive.
-
Ring Opening: Strong hydroxide bases (NaOH/KOH) or alkoxides can attack the C5 carbon directly, leading to ring cleavage. Therefore, non-nucleophilic, mild inorganic bases (carbonates) or tertiary amines are preferred.
-
Lability: The C-Br bond is labile; the reagent should be stored cold and protected from light to prevent degradation.
Experimental Protocol
Materials
-
Electrophile: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 – 3.0 equiv) -
Solvent: Acetonitrile (MeCN) [Standard] or DMF [For low solubility amines]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation
Standard Operating Procedure (SOP)
Step 1: Preparation Charge a round-bottom flask equipped with a magnetic stir bar with the Amine (1.2 mmol) and anhydrous Acetonitrile (5.0 mL).
Step 2: Base Addition
Add
Step 3: Electrophile Addition Add 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 mmol) in a single portion.
-
Note: If the reaction is exothermic (rare on this scale, but possible with low MW amines), add the bromide as a solution in MeCN dropwise at 0°C.
Step 4: Reaction Stir the mixture at RT for 2–6 hours .
-
Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc) or LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. Add KI (10 mol%) if the reaction remains sluggish.
Step 5: Workup
-
Filter off the solid inorganic salts (
, KBr). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
mL) and brine ( mL). -
Dry over
, filter, and concentrate.
Step 6: Purification Purify the crude residue via silica gel flash chromatography.
-
Typical Gradient: 0%
40% EtOAc in Hexanes.
Optimization & Troubleshooting
The following table summarizes common issues and validated solutions based on kinetic data and literature precedents.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Poor solubility of amine. | Switch solvent to DMF or DMA. Increase temperature to 60°C. |
| Over-Alkylation | Primary amine is too nucleophilic. | Use excess amine (2.0–3.0 equiv) or use a bulky protecting group (e.g., N-benzyl) that can be removed later. |
| Ring Decomposition | Base is too strong (attacking C5). | Switch from |
| Sluggish Reaction | Steric hindrance on amine. | Add 10 mol% KI (Finkelstein reaction generates highly reactive iodide intermediate). |
| Impurity Formation | Hydrolysis of bromide. | Ensure solvent is anhydrous. Store reagent with desiccant. |
Solvent Selection Guide
-
Acetonitrile (MeCN): Best balance of polarity and ease of removal. Default choice.
-
DMF: Essential for polar amines or amino acid derivatives. Requires aqueous workup to remove.
-
THF: Good for lipid-soluble amines but reaction rates are generally slower than in dipolar aprotic solvents.
Visualizing the Workflow
Reaction Mechanism Pathway
This diagram illustrates the
Figure 1: Mechanistic pathway showing the desired
Protocol Decision Tree
Use this logic flow to determine the optimal conditions for your specific substrate.
Figure 2: Decision tree for optimizing reaction conditions based on substrate properties.
Safety & Handling
-
Lachrymator Hazard: Like many
-halomethyl heterocycles and benzyl bromides, 3-phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a potent lachrymator (tear gas agent) and skin irritant.-
Control: Handle only in a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Decontamination: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkyl bromide before removal from the hood.
-
-
Energetics: 1,2,4-Oxadiazoles are generally stable, but high-nitrogen heterocycles can be energetic. Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.
References
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7, 4337-4348.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.
-
Zhang, H., et al. (2020). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 30(20), 127511.
-
Olesen, P.H. (2005). The use of bioisosteres in drug design: The 1,2,4-oxadiazole ring as a bioisostere for esters and amides.[2] Current Opinion in Drug Discovery & Development, 8(4), 483-495.
Sources
Protocol for coupling thiols with 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Application Note: Covalent Coupling of Thiols to 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Executive Summary & Chemical Rationale
This guide details the protocol for the
The chemical logic:
-
The Scaffold: The 1,2,4-oxadiazole ring is a common bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[1]
-
The Electrophile: The C5-attached bromomethyl group is activated by the electron-withdrawing nature of the oxadiazole ring (
reactive). -
The Nucleophile: Thiols (R-SH) are soft nucleophiles. Under basic conditions, they form thiolates (
), which react rapidly with the soft electrophilic carbon of the bromomethyl group.
Critical Constraint: While the reaction is robust, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C5 position (ring opening) by hard nucleophiles or under harsh basic conditions. Therefore, this protocol prioritizes mild bases and controlled temperatures to favor exocyclic alkylation over ring destruction.
Safety & Handling (Crucial)
-
Lachrymator Hazard:
-Halomethyl heterocycles are potent lachrymators (tear gas agents).-
Requirement: All weighing and handling of the solid bromide must occur in a functioning fume hood.
-
Decontamination: Quench glassware and spills with dilute aqueous sodium thiosulfate or bleach to destroy active alkylating agents before removal from the hood.
-
-
Skin Irritant: Double-gloving (Nitrile) is recommended.
Reaction Mechanism & Pathway
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Deprotonation: The base removes the thiol proton, generating the thiolate anion.
-
Attack: The thiolate attacks the methylene carbon attached to the bromine.
-
Displacement: Bromide is expelled as the leaving group.
Figure 1: Mechanistic pathway of the S-alkylation. The thiolate anion is the active species.
Standard Operating Procedure (SOP)
Reagent Table:
| Reagent | Equiv.[3][4][5] | Role | Notes |
| Thiol (R-SH) | 1.0 - 1.1 | Nucleophile | Slight excess ensures full consumption of the lachrymatory bromide. |
| Bromide Scaffold | 1.0 | Electrophile | Limiting reagent. |
| Potassium Carbonate ( | 1.5 - 2.0 | Base | Anhydrous, powdered. Scavenges HBr. |
| Acetone (or MeCN) | 0.1 - 0.2 M | Solvent | Polar aprotic. Acetone allows easy salt filtration. |
| TBAI (Optional) | 0.05 | Catalyst | Tetrabutylammonium iodide. Accelerates sluggish reactions (Finkelstein). |
Step-by-Step Protocol:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to prevent thiol oxidation to disulfide.
-
-
Solubilization:
-
Add the Thiol (1.1 equiv) to the flask.
-
Dissolve in anhydrous Acetone (or Acetonitrile).
-
Add
(1.5 equiv). Stir for 10–15 minutes at Room Temperature (RT) to generate the thiolate. Note: The solution may change color (often yellowing) as the anion forms.
-
-
Coupling:
-
Dissolve 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 equiv) in a minimal amount of the same solvent.
-
Add the bromide solution dropwise to the stirring thiol/base mixture.
-
Reasoning: Dropwise addition keeps the concentration of electrophile low relative to the nucleophile, preventing side reactions.
-
-
Reaction Monitoring:
-
Stir at RT.[5][6][7] Most reactions are complete within 1–4 hours .
-
TLC Control: Monitor the disappearance of the bromide (usually higher
) and the appearance of the product. -
LCMS: Check for the product mass (
). Note that the characteristic isotopic pattern of Bromine ( ~1:1) will disappear in the product.
-
-
Workup (Method A - Filtration):
-
Best for: Reactions in Acetone where the product is soluble but inorganic salts are not.
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove potassium salts.
-
Wash the cake with acetone.
-
Concentrate the filtrate in vacuo.
-
-
Workup (Method B - Aqueous Extraction):
-
Best for: DMF reactions or oily products.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with water (
) and Brine ( ) to remove DMF and salts. -
Dry over
, filter, and concentrate.
-
Purification & Characterization
Purification Workflow
Since the thiol was used in excess, the crude mixture may contain unreacted thiol or disulfide byproducts.
Figure 2: Decision tree for purification based on physical state and impurities.
Analytical Validation
-
1H NMR (Diagnostic Signals):
-
Reactant (Bromide): Singlet at
4.6 – 4.7 ppm ( ). -
Product (Thioether): The methylene singlet will shift upfield to
4.0 – 4.4 ppm ( ). -
Aromatic Region: The 3-phenyl protons will remain largely unchanged (
7.4 – 8.1 ppm).
-
-
Mass Spectrometry:
-
Look for the loss of the Br isotopic pattern.
-
Confirm
.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Disulfide formation (Thiol oxidation). | Degas solvents with |
| Ring Opening | Base too strong or Temp too high. | Switch from |
| Sluggish Reaction | Steric hindrance on Thiol. | Add catalyst TBAI (5 mol%) or switch solvent to DMF. |
| Hydrolysis | Wet solvent (Product is alcohol). | Use anhydrous solvents and flame-dried glassware. |
References
-
General S-Alkylation of Heterocycles
-
Oxadiazole Stability & Reactivity
-
Specific Thiol-Oxadiazole Coupling
-
Mechanism of S-Alkylation
-
Safety Data (Bromomethyl oxadiazoles)
-
Sigma-Aldrich. Safety Data Sheet for 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole. Link
-
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. asianpubs.org [asianpubs.org]
Application Notes & Protocols: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole as a Premier Heterocyclic Building Block
This guide provides an in-depth exploration of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole, a highly versatile heterocyclic building block. We will delve into its synthesis, core reactivity, and strategic applications in modern drug discovery, supported by detailed experimental protocols and mechanistic insights.
Strategic Overview: The Value Proposition of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry.[1][2] Its prominence stems from its function as a stable bioisostere for amide and ester groups, which are often susceptible to metabolic hydrolysis.[3][4] By replacing these labile functionalities, the 1,2,4-oxadiazole moiety can significantly enhance the pharmacokinetic profile of a drug candidate, improving its metabolic stability and oral bioavailability.[5]
The subject of this guide, 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole, elevates this utility by incorporating a highly reactive bromomethyl group. This functional handle serves as a potent electrophilic site, enabling facile and efficient diversification through nucleophilic substitution reactions. This combination of a metabolically stable core and a reactive linker attachment point makes it an invaluable tool for constructing compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the compound's properties and safety requirements is essential. While specific data for this exact compound may vary, information can be extrapolated from structurally similar bromomethylated heterocycles.
Table 1: Representative Physicochemical & Safety Data
| Property | Value / Information | Source |
| Molecular Formula | C₉H₇BrN₂O | - |
| Molecular Weight | 239.07 g/mol | [6] |
| Appearance | Typically a light yellow to white solid | [6] |
| Hazard Class | Likely Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage | [6][7] |
| Signal Word | Danger | [7] |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [6] |
Safety & Handling Protocol: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole and its analogues are potent electrophiles and should be handled with care in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile is a common choice).
-
Dispensing: Handle as a solid in a well-ventilated area to avoid inhaling dust.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[6][7]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Synthesis of the Building Block
The most prevalent and robust method for constructing the 1,2,4-oxadiazole core involves the cyclization of an amidoxime with an acylating agent.[3] For our target compound, this involves the reaction of benzamidoxime with a bromoacetyl halide.
Protocol 1: Synthesis of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
This protocol is based on established methods for acylating amidoximes to form the oxadiazole ring.[8][9] The causality behind this choice is its high efficiency and the commercial availability of the starting materials.
Materials:
-
Benzamidoxime
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Synthesis workflow for the target building block.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve benzamidoxime (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.1 eq) to the solution and stir for 10 minutes. The base acts as a scavenger for the HBr that will be generated.
-
Acylation: Add bromoacetyl bromide (1.05 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrobromide) will likely form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Cyclization: Upon completion of the acylation, gently heat the mixture to reflux (~40 °C for DCM, or higher if using toluene) for 2-4 hours. This step drives the cyclodehydration to form the stable oxadiazole ring.
-
Workup: Cool the reaction mixture to room temperature. Dilute with additional DCM and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the pure 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole.
Core Reactivity: The Bromomethyl Group as an S_N2 Hub
The primary utility of this building block lies in the high reactivity of the bromomethyl group, which is analogous to a benzylic bromide.[10] It is an excellent electrophile for S_N2 reactions with a wide range of nucleophiles. This allows for the rapid and predictable introduction of diverse functional groups at the 5-position of the oxadiazole ring.
General Reaction Scheme for Nucleophilic Substitution
Caption: S_N2 displacement on the bromomethyl group.
Protocol 2: General Procedure for S_N2 Reaction with an Amine Nucleophile
This protocol details a typical reaction to append a secondary amine, a common step in building molecules for SAR exploration.
Causality of Choices:
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen because it effectively solvates the counter-ion of the base but does not hydrogen-bond with the nucleophile, thus maximizing the nucleophile's reactivity.
-
Base: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is used. Its role is solely to neutralize the HBr formed during the reaction. It is heterogeneous in ACN, which can facilitate workup, and strong enough to deprotonate the conjugate acid of most amine nucleophiles.
Materials:
-
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 eq)
-
Secondary amine (e.g., piperidine, morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Setup: To a vial or flask containing a stir bar, add 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole and anhydrous K₂CO₃.
-
Add Reagents: Add anhydrous ACN, followed by the secondary amine nucleophile.
-
Reaction: Seal the vessel and stir the suspension at room temperature for 12-24 hours. Gentle heating (40-60 °C) can be applied to accelerate the reaction with less reactive nucleophiles. Monitor by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter off the K₂CO₃ and rinse the solid with ACN or EtOAc.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify by silica gel chromatography if necessary to obtain the desired tertiary amine product.
Table 2: Scope of Nucleophilic Substitution
| Nucleophile Type | Reagent Example | Base | Typical Product | Application/Notes |
| Primary/Secondary Amine | Morpholine | K₂CO₃, DIEA | Tertiary Amine | Core reaction for building diverse libraries.[11] |
| Thiol | Thiophenol | K₂CO₃, NaH | Thioether | Introduces sulfur-linked moieties. |
| Azide | Sodium Azide (NaN₃) | None | Organic Azide | Key intermediate for "click" chemistry (CuAAC) to form triazoles.[12][13] |
| Carboxylate | Benzoic Acid | Cs₂CO₃, K₂CO₃ | Ester | Forms an ester linkage, can be a prodrug strategy. |
| Alcohol/Phenol | Phenol | K₂CO₃, NaH | Ether | Forms stable ether linkages. |
Application Case Study: SARS-CoV-2 Main Protease (Mpro) Inhibitors
A compelling demonstration of this building block's utility is in the rapid development of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[11]
Researchers identified an initial hit compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide.[11] To optimize this hit, they required a synthetic route that allowed for variation of the cinnamamide portion. 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (and its substituted phenyl analogues) is the ideal precursor for this work.
The synthesis involves a two-step sequence starting from our building block:
-
Gabriel Synthesis or Azide Reduction: Conversion of the bromomethyl group to a primary aminomethyl group.
-
Amide Coupling: Coupling the resulting amine with various substituted cinnamic acids to explore the SAR.
Synthetic Pathway to Mpro Inhibitors
Caption: SAR exploration via the aminomethyl intermediate.
This strategy allows for a modular approach where the oxadiazole core provides metabolic stability and the amide portion can be systematically varied to optimize binding to the Mpro active site. This led to the discovery of compounds with significantly improved inhibitory activity.[11]
Conclusion
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a powerful and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its combination of a bioisosteric, stable heterocyclic core with a highly reactive electrophilic handle provides a reliable and efficient platform for creating diverse molecular architectures. The straightforward S_N2 reactivity allows for predictable and high-yielding transformations, making it an ideal scaffold for library synthesis and lead optimization campaigns.
References
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. TARGETS in Heterocyclic Systems, 24, 377-408. [Link]
-
Trotsko, N., & Krasavin, M. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Expert Opinion on Drug Discovery, 18(9), 975-996. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. . [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]
-
Kaboudin, B., Soleymanie, S., Sabzalipour, A., Kazemi, F., & Fukaya, H. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry. [Link]
-
Li, Y., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 19(21), 4765-4769. [Link]
-
Plech, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2563. [Link]
-
Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Guo, N., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]
-
Gurdere, M. B., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3010-3017. [Link]
-
Aslam, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 44. [Link]
-
Kofanov, E. R. (2018). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Butlerov Communications. [Link]
-
Beilstein Journals. (2018). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. . [Link]
-
Wicha, J., & Jurczak, J. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1431-1439. [Link]
-
Wicha, J., & Jurczak, J. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. fishersci.com [fishersci.com]
- 8. chemintech.ru [chemintech.ru]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
Application Note: Strategic Synthesis of Biologically Active Ethers via Bromomethyl Oxadiazoles
Abstract & Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides while offering improved metabolic stability and hydrogen-bonding capability. Linking this heterocyclic core to aromatic systems via an ether linkage is a validated strategy to enhance lipophilicity and target engagement in kinase inhibitors, antimicrobial agents, and VEGFR-2 antagonists.
This Application Note details the synthesis of biologically active ethers using 2-(bromomethyl)-1,3,4-oxadiazoles as electrophiles. Unlike standard alkyl halides, the electron-deficient nature of the oxadiazole ring renders the bromomethyl group highly reactive but also prone to side reactions (elimination or hydrolysis). This guide provides a robust, self-validating protocol optimized for yield, purity, and reproducibility.
Mechanistic Insight & Reaction Design[1]
The Chemical Logic
The formation of the ether bond proceeds via a Williamson Ether Synthesis (
-
Electrophilic Activation: The 1,3,4-oxadiazole ring is electron-withdrawing. This pulls electron density away from the methylene carbon (
-carbon), making it highly susceptible to nucleophilic attack by phenoxides or alkoxides. -
The Finkelstein "Twist": While bromides are good leaving groups, the addition of catalytic Potassium Iodide (KI) allows for in situ halogen exchange (
). The resulting iodide is a superior leaving group, significantly accelerating reaction kinetics in polar aprotic solvents like acetone. -
Base Selection: Strong bases (e.g., NaOH, KOH) can hydrolyze the oxadiazole ring or cause elimination of the HBr to form an exocyclic alkene. Therefore, mild carbonate bases (
or ) are preferred to generate the nucleophile without degrading the scaffold.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the activation of the phenol and the catalytic role of Iodide in accelerating the substitution.
Experimental Protocol
Safety Pre-Check
-
Warning: Bromomethyl oxadiazoles are potent lachrymators (tear-inducing) and skin irritants. All weighing and transfers must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
Materials
-
Electrophile: 2-(Bromomethyl)-5-aryl-1,3,4-oxadiazole (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.0 – 1.1 equiv)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 – 3.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: Anhydrous Acetone (Primary choice) or DMF (for low solubility substrates).
Step-by-Step Procedure
Step 1: Nucleophile Activation
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substituted Phenol (1.0 mmol) in Anhydrous Acetone (10 mL).
-
Add Anhydrous
(3.0 mmol). -
Stir at room temperature for 15–30 minutes.
-
Expert Note: This pre-stirring period ensures the formation of the phenoxide anion before the electrophile is introduced, reducing side reactions.
-
Step 2: Electrophile Addition & Catalysis
-
Add KI (0.1 mmol) to the suspension.
-
Add 2-(Bromomethyl)-5-aryl-1,3,4-oxadiazole (1.0 mmol) slowly.
-
Tip: If the electrophile is solid, dissolve it in a minimal amount of acetone before addition to ensure homogeneity.
-
Step 3: Reaction & Monitoring
-
Heat the mixture to reflux (
) for 4–8 hours. -
Monitor via TLC: Use Hexane:Ethyl Acetate (7:3). The product will typically be less polar than the starting phenol but more polar than the bromomethyl oxadiazole.
-
Endpoint: Disappearance of the bromomethyl starting material.
-
Step 4: Workup & Purification [4]
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, KBr) using a sintered glass funnel or Celite pad. Wash the solid residue with acetone. -
Evaporate the solvent under reduced pressure (Rotavap).[3][4]
-
Purification:
-
Method A (Recrystallization): Most oxadiazole ethers are solids. Recrystallize from Ethanol or Ethanol/Water mixtures.
-
Method B (Column Chromatography): If an oil is obtained, purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexane).
-
Optimization & Troubleshooting Guide
The following data summarizes common challenges and their validated solutions.
| Challenge | Symptom | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion after 12h | Phenol is electron-deficient (e.g., nitro-phenol) | Switch solvent to DMF or Acetonitrile and increase temp to |
| Side Products | New spots with lower Rf than product | Hydrolysis of oxadiazole ring | Ensure solvent is anhydrous . Lower reaction temperature to |
| Emulsion | Difficulty separating layers in workup | DMF solvent trapping water | Dilute with excess water (5x volume) and extract with EtOAc. Wash organic layer with LiCl solution to remove DMF. |
| Elimination | Formation of alkene (vinyl oxadiazole) | Base is too strong or Temp too high | Do not use NaH or NaOH. Stick to Carbonates. Reduce temperature. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of oxadiazole ethers.
References
-
Nagy, A. et al. (2025).[5] Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link] (Accessed via ACS Omega search result 1.6).
-
Luczynski, M. & Kudelko, A. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules (MDPI).[5] [Link] (Demonstrates alkylation protocols).
-
Jain, A. et al. (2024).[6] Insight into the Novel Synthesis Approaches and Biological Activity of 1,3,4 Oxadiazole: A Review. Letters in Organic Chemistry. [Link] (Review of biological relevance).
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. [Link] (Mechanistic grounding).
Sources
- 1. New Synthetic Access to Ethers - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Bromomethyl Oxadiazoles
Topic: Preventing Hydrolysis of the Bromomethyl Group in 1,2,4- and 1,3,4-Oxadiazoles Ticket ID: #OXD-Br-001 Status: Open Priority: Critical (Stability Issue)
Diagnostic Hub: Why is this happening?
The instability of bromomethyl oxadiazoles is not a random degradation; it is a predictable consequence of the ring's electronic structure.
The Root Cause: Electronic Activation
The oxadiazole ring (both 1,2,4- and 1,3,4-isomers) is electron-deficient (π-deficient). When a bromomethyl group (
-
Inductive Effect: The ring pulls electron density away from the methylene carbon.
-
Leaving Group Ability: Bromide (
) is already an excellent leaving group. -
Result: The methylene carbon becomes highly electrophilic, making it susceptible to
attack by even weak nucleophiles like water or atmospheric moisture.
Failure Mechanism (Hydrolysis)
The primary degradation pathway is the displacement of the bromide by water, yielding the hydroxymethyl derivative (alcohol). Under basic aqueous conditions, a secondary failure mode involves the nucleophilic attack on the ring itself, leading to ring-opening (hydrazide formation).
Figure 1: The S_N2 hydrolysis pathway. The electron-deficient oxadiazole ring activates the methylene carbon, facilitating rapid displacement of bromide by water.
Synthesis & Reaction Optimization (The "How")
To prevent hydrolysis, you must eliminate the intersection of water , heat , and bases during synthesis and workup.
Protocol A: T3P-Mediated Cyclization (Recommended)
Propylphosphonic anhydride (T3P) is preferred over
Step-by-Step Methodology:
-
Starting Material: Combine the amidoxime with bromoacetic acid (1.1 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or DMF (Anhydrous).
-
Coupling Agent: Add T3P (50% in EtOAc, 1.5 equiv).
-
Base: Add
or DIPEA (3.0 equiv) dropwise at 0°C. -
Reaction: Stir at RT (or max 50°C). Monitor by TLC/LCMS.
-
Critical Workup (The "Dry" Method):
-
Do NOT pour into saturated bicarbonate if the product is highly labile.
-
Wash: Dilute with EtOAc, wash rapidly with ice-cold brine (pH neutral).
-
Dry: Immediately dry organic layer over
(Sodium Sulfate) or . -
Filter & Evaporate: Keep water bath <40°C.
-
Protocol B: Acid Chloride Method (Alternative)
If using bromoacetyl chloride, avoid aqueous NaOH/KOH. Use pyridine in DCM.
Workup Decision Matrix
Standard aqueous workups are the #1 cause of yield loss for this moiety. Use this decision tree to select your isolation strategy.
Figure 2: Isolation strategy to minimize hydrolytic exposure. For highly labile substrates, filtration of amine salts followed by direct concentration is superior to aqueous extraction.
Storage & Handling Protocols
Once isolated, the bromomethyl oxadiazole remains "live." It is an alkylating agent.
Solvent Compatibility Table
| Solvent Class | Recommended Solvents | Status | Notes |
| Halogenated | DCM, Chloroform | ✅ Safe | Best for storage/reaction. Ensure acid-free (pass through basic alumina if needed). |
| Ethers | THF, 1,4-Dioxane | ⚠️ Caution | Must be anhydrous/inhibitor-free. Peroxides can initiate radical degradation. |
| Polar Aprotic | MeCN, DMF, DMSO | ✅ Safe | Good for |
| Alcohols | MeOH, EtOH, IPA | ❌ CRITICAL FAIL | Will cause solvolysis (alcoholysis) to form ethers. |
| Aqueous | Water, Buffers | ❌ CRITICAL FAIL | Rapid hydrolysis to alcohol. |
Storage Standards
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is mandatory for long-term storage (>1 week).
-
Desiccant: Store vials inside a secondary jar containing Drierite or silica gel packets.
Troubleshooting & FAQs
Q: My LCMS shows a mass of M-Br+OH (M-62). What happened? A: You have hydrolyzed your product to the alcohol. This likely occurred during the aqueous workup or due to wet solvents.
-
Fix: Repeat synthesis using Protocol A . Ensure all solvents for the next step are dried over molecular sieves (3Å or 4Å) for at least 24 hours.
Q: Can I use silica gel chromatography? A: Yes, but silica is slightly acidic and contains water.
-
Fix: Neutralize the silica with 1% Triethylamine (TEA) in your eluent. Move quickly. Do not leave the compound on the column overnight.
Q: I need to react the Bromomethyl group with an amine. Which base should I use? A: Avoid hydroxide or carbonate bases if water is present.
-
Recommendation: Use Potassium Carbonate (
) in Acetone or Acetonitrile (anhydrous). Alternatively, use excess amine or DIPEA in DCM.
Q: Why is the 5-bromomethyl isomer more unstable than the 3-bromomethyl isomer?
A: In 1,2,4-oxadiazoles, the C-5 position is flanked by both Nitrogen and Oxygen (via the ring structure), making it more electron-deficient than the C-3 position. This increased electrophilicity accelerates the
References
-
Synthesis and Biological Activity of Oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. (2025). Highlights the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using phosphorus oxychloride and the inherent reactivity of the ring.
-
Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences. (2023). Discusses the stability and reactivity differences between chloromethyl and bromomethyl substituents at the 5-position.
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors. Journal of Medicinal Chemistry. (2018). Provides mechanistic insight into the ring-opening hydrolysis of oxadiazoles, relevant to the stability of the core scaffold.
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles. Molecules. (2023). details the cyclodehydration of diacylhydrazines and subsequent substitution reactions of bromomethyl derivatives.
-
Method for preparing halomethyl heterocyclic compounds. European Patent EP1277742A1. Describes solvent selection (halogenated benzenes) to maintain stability during halogenation of heterocyclic methyl groups.
Purification techniques for 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole mixtures
Senior Application Scientist: Dr. A. Vance Subject: Purification, Stability, and Troubleshooting Guide Last Updated: February 20, 2026
Introduction
Welcome to the Technical Support Center. You are likely working with 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (or its close analogs). This intermediate is a critical scaffold in medicinal chemistry, particularly for synthesizing S1P1 agonists and antitussive agents.
However, the 5-bromomethyl moiety introduces specific challenges: it is a potent lachrymator, thermally unstable, and prone to hydrolysis on acidic stationary phases. This guide synthesizes field-proven protocols to help you isolate high-purity material while avoiding common degradation pathways.
Module 1: Critical Safety & Stability
Status: CRITICAL
Before attempting purification, you must understand the stability profile of your crude mixture.
The Lachrymator Warning
This compound is a potent alkylating agent and lachrymator.
-
Protocol: All purification steps (filtration, column packing, solvent removal) must occur in a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous NaOH or saturated sodium thiosulfate nearby to neutralize spills or contaminated glassware immediately.
Thermal Instability (The "Yellowing" Effect)
Users often report the compound turning from white/off-white to yellow/brown during drying.
-
Cause: The 1,2,4-oxadiazole ring, particularly with a reactive side chain, can undergo Boulton-Katritzky rearrangements or simple thermal decomposition at elevated temperatures [1].
-
Threshold: Avoid heating the crude material above 50°C .
-
Drying: Do not use a high-vacuum oven at >40°C. Dry under high vacuum at ambient temperature (20-25°C).
Module 2: Purification via Recrystallization
Recommended Method
Recrystallization is preferred over chromatography because silica gel can catalyze the hydrolysis of the C-Br bond.
Standard Protocol
The most successful solvent systems for phenyl-1,2,4-oxadiazoles are Ethanol/Water or Hexane/Ethyl Acetate mixtures [2][3].
| Parameter | Specification | Notes |
| Primary Solvent | Ethanol (95% or Absolute) | High solubility at boiling; low at RT. |
| Anti-Solvent | Water | Added dropwise to induce saturation. |
| Alternative System | Hexane / Ethyl Acetate | Useful if the compound is too soluble in EtOH. |
| Temperature Limit | 60°C | Do not boil aggressively; gentle reflux only. |
Troubleshooting: "Oiling Out"
Symptom: Upon cooling, the product separates as a sticky oil droplets at the bottom of the flask rather than crystals. Cause: The melting point of the solvated impurity-product mixture is lower than the process temperature.
Corrective Workflow:
-
Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Seed: Add a tiny crystal of pure material (if available) or scratch the glass surface with a rod at the air-liquid interface.
-
Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not plunge into ice immediately.
Module 3: Purification via Flash Chromatography
Secondary Method
Use this only if recrystallization fails or if the crude purity is <70%.
The Silica Acidity Problem
Standard silica gel (pH ~5-6) is acidic enough to hydrolyze the highly reactive bromomethyl group to a hydroxymethyl group (
Solution: Neutralize the Stationary Phase
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .
-
Mobile Phase: Run the column with Hexane:Ethyl Acetate (typically 9:1 to 4:1 gradient).
-
Loading: Load the crude as a solid deposit on Celite or neutral alumina to avoid thermal stress from dissolving in boiling solvent.
Visualization of Purification Logic
Figure 1: Decision matrix for purification pathways, highlighting critical failure points (Oiling Out, Hydrolysis).
Module 4: Frequently Asked Questions (FAQ)
Q1: My product has a strong, sharp odor and makes my eyes water. Is it decomposing?
-
Answer: Not necessarily. The bromomethyl group is a known lachrymator (tear-inducing agent). However, if the smell becomes "acrid" or "sour" (like acetic acid or HBr), decomposition is occurring. Always handle in a hood.
Q2: I see a new spot on TLC at the baseline. What is it?
-
Answer: This is likely the 5-(hydroxymethyl) derivative caused by hydrolysis.
Q3: Can I store the purified compound on the shelf?
-
Answer: No. 5-(bromomethyl)-1,2,4-oxadiazoles are sensitive to moisture and light.
-
Storage: Store under Argon/Nitrogen at -20°C .
-
Shelf-life: Typically 3-6 months before re-purification is required.
-
References
-
BenchChem Technical Support. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. (Discusses Boulton-Katritzky rearrangements and thermal sensitivity).
-
Rasayan J. Chem. Synthesis of (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl Acetate Derivatives. (Details recrystallization of chloromethyl/bromomethyl analogs from ethanol).
-
Beilstein J. Org. Chem. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles. (Provides NMR data and column conditions for halo-methyl oxadiazoles).
-
Sciencemadness. Procedure for Bromomethylation of Aromatic Compounds. (General handling of lachrymatory bromomethyl compounds).
Sources
Technical Support Center: Optimizing Alkylation of Bulky Nucleophiles with Bromomethyl Oxadiazoles
Ticket ID: OXD-SN2-BULK-001
Subject: Overcoming Steric Hindrance and Ring Instability in
Executive Summary: The "Steric-Stability" Paradox
You are likely encountering a kinetic stall. Bromomethyl oxadiazoles are excellent electrophiles, but bulky nucleophiles (e.g., secondary amines, piperazines, hindered thiols) struggle to approach the methylene carbon due to steric clash.
The Trap: The natural instinct is to apply heat or stronger bases to force the reaction. However, 1,2,4-oxadiazoles are thermodynamically fragile. Harsh conditions trigger nucleophilic attack at the C5 ring position, leading to ring opening (ANRORC mechanism) or rearrangement, rather than the desired alkylation.
This guide provides a self-validating protocol using Finkelstein catalysis to boost the reaction rate without compromising ring integrity.
Module 1: Kinetic Acceleration (The Finkelstein Modification)
To react a bulky nucleophile without using ring-destroying heat, we must improve the leaving group ability.
The Solution: In Situ Iodination
By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you convert the Bromomethyl oxadiazole into an Iodomethyl oxadiazole in situ.
-
Why it works: Iodide is a better nucleophile than the bulky amine (displacing Br fast) and a better leaving group (leaving fast for the amine).
-
The Benefit: This allows the reaction to proceed at mild temperatures (RT to 40°C), preserving the oxadiazole ring.
Visualizing the Catalytic Cycle
The following diagram illustrates how Iodide acts as a "steric shuttle," bridging the gap between the electrophile and your bulky nucleophile.
Figure 1: The Finkelstein catalytic cycle. The transient Iodide species is far more reactive toward bulky nucleophiles than the bromide precursor.
Module 2: Chemo-Selectivity (Preventing Ring Death)
The 1,2,4-oxadiazole ring is electron-deficient.[1] Strong bases (hydroxides, alkoxides) will attack the C5 carbon, causing the ring to cleave into a nitrile and an amidoxime (or rearrangement products).
Base Selection Guide
| Base Class | Examples | Compatibility | Mechanism of Failure/Success |
| Strong/Nucleophilic | NaOH, KOH, NaOEt, NaH | CRITICAL FAILURE | Attacks C5 ring carbon; causes ring opening/hydrolysis. |
| Inorganic Carbonates | Good | Safe for most substrates. | |
| Non-Nucleophilic Organic | DIPEA (Hünig's Base), TEA | EXCELLENT | Sterically hindered nitrogen bases cannot attack the ring C5. |
| Silyl Amides | LiHMDS | Variable | Use only at -78°C; usually overkill for this chemistry. |
Module 3: Optimized Experimental Protocol
Objective: Alkylation of a secondary bulky amine (e.g., piperidine derivative) with 3-(bromomethyl)-1,2,4-oxadiazole.
Materials
-
Electrophile: 3-(bromomethyl)-1,2,4-oxadiazole (1.0 equiv)
-
Nucleophile: Bulky amine (1.1 – 1.2 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv) (Note: Use 1.0 equiv if reaction is extremely sluggish)
-
Base: DIPEA (1.5 equiv) or
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step Methodology
-
Activation: In a dried round-bottom flask, dissolve the Bromomethyl oxadiazole in MeCN (0.1 M concentration). Add NaI (0.5 equiv). Stir at Room Temperature (RT) for 15 minutes.
-
Observation: Solution may darken slightly (yellow/orange) due to trace iodine liberation. This confirms activation.
-
-
Addition: Add the Base (DIPEA), followed immediately by the Bulky Nucleophile .
-
Reaction: Stir at RT. Monitor by TLC or LCMS every hour.
-
Checkpoint: If <10% conversion after 4 hours, warm to 40°C. Do not exceed 60°C.
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN and inorganic salts). Dry organic layer over
. -
Purification: Flash chromatography. Note: Oxadiazoles are polar; ensure your gradient is adjusted.
Troubleshooting & FAQs
Q1: My LCMS shows the starting material is gone, but the mass corresponds to a "Ring Opened" product. What happened?
A: You likely used a base that was too strong or nucleophilic (like NaOH), or the temperature was too high. The "Ring Opened" mass is usually the amidoxime or nitrile derivative.
-
Fix: Switch to DIPEA. Lower the temperature. Ensure your nucleophile isn't acting as a base (use stoichiometry control).
Q2: The reaction freezes at 50% conversion. Adding more nucleophile doesn't help.
A: This is "Product Inhibition." The generated bromide/iodide salt might be coating the surface of inorganic bases (
-
Fix: Switch to homogeneous conditions (DIPEA/DMF). Alternatively, add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide) to solubilize the carbonate.
Q3: Can I use microwave irradiation?
A: Yes, but with extreme caution.
-
Protocol: Set strict temperature limits (max 80°C) and short times (5-10 mins). Microwave heating is efficient for overcoming sterics but accelerates ring decomposition if not monitored.
Troubleshooting Logic Flow
Use this chart to diagnose your specific failure mode.
Figure 2: Decision tree for troubleshooting reaction failures.
References
-
BenchChem. (n.d.). 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole: Nucleophilic Substitution Reactions at the Bromomethyl Moiety.[2] Retrieved from
-
Pace, A., & Pierro, P. (2009). The Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.[3][4][5] (Contextualizing ring instability).
-
ScienceDirect. (2025). Finkelstein Reaction - an overview. Retrieved from
-
MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides.[5] (Specific examples of bromomethyl oxadiazole reactivity). Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole Safety & Reactivity Data. Retrieved from
Sources
- 1. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole|CAS 90507-32-7 [benchchem.com]
- 3. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1,2,4-Oxadiazole Alkylation
Executive Summary & Diagnostic Logic
Low yields in 1,2,4-oxadiazole alkylation are rarely due to simple "bad technique." They usually stem from a fundamental misunderstanding of the heterocycle's electronic personality. The 1,2,4-oxadiazole ring is electron-deficient (making it a poor nucleophile for N-alkylation) and susceptible to nucleophilic attack (making it unstable to strong bases used for C-alkylation).
Before adjusting equivalents or temperature, you must identify which of the two primary failure modes is occurring. Use the logic flow below to diagnose your specific issue.
Diagnostic Workflow: The "Yield Thief" Identification
Figure 1: Diagnostic logic tree for identifying the root cause of alkylation failure based on crude reaction analysis.
Scenario A: The "Vanishing Product" (Lateral Alkylation)
The Problem: You are trying to alkylate a side-chain (e.g., a methyl group at C5) using a base like n-BuLi or LiHMDS, but you recover tar or nitriles. The Cause: Ring Fragmentation. The C5 position of the 1,2,4-oxadiazole is highly electrophilic. Strong nucleophilic bases (like n-BuLi) will attack the C5 carbon rather than deprotonating the side chain, leading to ring opening (often via an ANRORC-type mechanism or simple cleavage).
Mechanism of Failure: Base-Induced Fragmentation
When a base attacks C5, the O1-C5 bond cleaves. This typically results in the formation of a nitrile (from the C3 side) and an amide/cyanate anion, destroying your scaffold.
Optimization Protocol: C5-Methyl Alkylation
| Parameter | Standard (Fail) | Optimized (Success) | Rationale |
| Base | n-BuLi | LDA or LiTMP | n-BuLi is nucleophilic and attacks the ring. LDA is bulky and non-nucleophilic, favoring deprotonation. |
| Temperature | 0°C or RT | -78°C (Strict) | The ring is stable to lithiation only at cryogenic temperatures. Fragmentation accelerates > -40°C. |
| Quench | Slow addition | Inverse Addition | Add the anion to the electrophile to minimize equilibration time. |
| Technology | Batch | Flow Chemistry | Microreactors allow for t < 1s residence times, trapping the unstable lithio-species before it fragments [1]. |
Step-by-Step Guide:
-
Dryness is Critical: Flame-dry glassware. Use THF distilled over Na/benzophenone.
-
Prepare Base: Generate LDA in situ at 0°C, then cool to -78°C .
-
Deprotonation: Add the 1,2,4-oxadiazole (dissolved in THF) dropwise down the side of the flask to pre-cooled LDA.
-
Timing: Stir for exactly 15-20 minutes . Do not extend this time. The lithiated species is metastable.
-
Trapping: Add the alkyl halide (highly reactive ones work best: MeI, BnBr) immediately.
-
Warm Up: Allow to warm to -20°C slowly over 2 hours, then quench with NH₄Cl.
Expert Tip: If this fails, do not persist with direct alkylation. Switch to radical functionalization (Minisci-type reaction) which proceeds under acidic conditions, preserving the ring [2].
Scenario B: The "Inert Reactant" (Direct N-Alkylation)
The Problem: You are trying to alkylate the ring nitrogen (N2 or N4) with an alkyl halide, but the reaction is extremely slow or yields <10%. The Cause: Low Nucleophilicity. The 1,2,4-oxadiazole ring is electron-poor (π-deficient). The lone pairs on N2 and N4 are tightly held and delocalized, making them poor nucleophiles compared to imidazoles or pyridines.
Troubleshooting N-Alkylation
Q: Why is refluxing in acetonitrile with K₂CO₃ not working? A: The basicity of K₂CO₃ is insufficient, and the nucleophilicity of the oxadiazole is too low for standard SN2 kinetics.
Q: How do I force the reaction? A: You must use "Super-Electrophiles." Standard alkyl halides are too weak.
Protocol: Alkylation with Meerwein Salts Instead of MeI, use Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Triethyloxonium tetrafluoroborate (Et₃OBF₄) .
-
Solvent: Dry DCM (Dichloromethane).
-
Conditions: Room temperature, inert atmosphere.
-
Procedure: Add 1.1 eq of Me₃OBF₄ to the oxadiazole. Stir for 12–24 hours.
-
Workup: The product will be the N-alkylated oxadiazolium salt. This is often unstable to basic workup.[1] Isolate by precipitation with ether.
Warning: N-alkylation usually produces quaternary salts , which may not be your desired neutral product. If you need a neutral N-alkyl oxadiazolone, you are using the wrong synthetic route. You should synthesize the ring from an N-alkylated amidoxime [3].
Scenario C: Regioselectivity Issues (N2 vs. N4)
The Problem: You obtain a mixture of N2-alkyl and N4-alkyl products. The Cause: Ambident Nucleophile.
-
N2: Generally more nucleophilic electronically.
-
N4: Often more sterically accessible depending on C3/C5 substituents.
Regioselectivity Map
Figure 2: Factors influencing the site of alkylation.
The Fix: Direct alkylation is notoriously difficult to control for regioselectivity.
-
If you need N2-alkyl: Use the Boulton-Katritzky Rearrangement strategy or synthesize from N-substituted amidines.
-
If you need N4-alkyl: Synthesize via the cyclization of N-acylamidines .
Golden Rule: If regioselectivity is < 5:1, abandon direct alkylation. Redesign the synthesis to introduce the alkyl group before ring closure. This is the only way to guarantee 100% regiocontrol [4].
References
-
Wong, J. Y. F., et al. (2019). "Batch Versus Flow Lithiation-Substitution of 1,3,4-Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry." Chemistry – A European Journal.[2]
- O'Hara, F., et al. (2013). "C-H Functionalization of Heterocycles." Chemical Reviews. (General reference for Minisci reactions on electron-deficient rings).
-
Pace, A., & Buscemi, S. (2017). "1,2,4-Oxadiazoles: A Brief Review from the Literature." Journal of the Brazilian Chemical Society.[1]
-
Augustine, J. K., et al. (2009).[3] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[3][4] Journal of Organic Chemistry.
Sources
Technical Support: Stability & Handling of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Welcome to the Heterocycle Stability Center. Ticket ID: OXD-124-BR Subject: Stability of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole in Basic Conditions Assigned Specialist: Senior Application Scientist
Part 1: Critical Alert (The "Why")
Do NOT treat this compound like a standard alkyl halide.
While 3-phenyl-5-(bromomethyl)-1,2,4-oxadiazole contains a reactive alkyl bromide handle intended for functionalization (e.g.,
In strong basic conditions (pH > 10, or presence of hydroxide/alkoxides), the ring undergoes catastrophic failure before or during the intended substitution.
The Stability Paradox
You are managing two competing electrophilic sites:
-
The Exocyclic Carbon (
-methylene): The desired site for nucleophilic attack ( ). -
The Endocyclic Carbon (C5): The "self-destruct" button. The
bond at position 5 is highly polarized. Hard nucleophiles (like ) attack here, breaking the weak bond and cleaving the ring.
Part 2: Troubleshooting Guide
Issue 1: "I tried to substitute the bromine using NaOH/KOH, but the product disappeared."
-
Diagnosis: Base-Induced Ring Cleavage.
-
Mechanism: Hydroxide ions attack the C5 carbon. The ring opens to form an
-acylamidoxime intermediate, which often hydrolyzes further into benzoic acid and amidoxime fragments. -
Symptom: TLC shows a streak or a highly polar baseline spot (carboxylate salts). LCMS shows mass peaks corresponding to ring-opened fragments (e.g., M-substituted fragment or simple hydrolysis products).
Issue 2: "My yield is low (<30%) when using amines."
-
Diagnosis: Competitive Ring Opening (Amidine Formation).
-
Mechanism: If the amine is too basic or the temperature is too high, the amine attacks C5 instead of the methylene group.
-
Solution: Switch to a non-nucleophilic base (DIPEA) and keep temperatures at
to RT.
Issue 3: "The compound decomposes on the shelf."
-
Diagnosis: Autocatalytic Hydrolysis.
-
Mechanism: Trace moisture hydrolyzes the
bond to . The acid protonates the ring nitrogens, making the C5 position even more electrophilic and susceptible to moisture attack. -
Solution: Store under inert gas (Argon/Nitrogen) at
.
Part 3: Optimized Protocols
Protocol A: Safe Nucleophilic Substitution (
)
Target: Displacing Bromine without breaking the ring.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate ( | Mild enough to neutralize HBr; too bulky/weak to attack C5. |
| Solvent | Acetonitrile (MeCN) or DMF | Aprotic polar solvents enhance |
| Temperature | Heat ( | |
| Stoichiometry | 1.0 eq Substrate : 1.1 eq Nucleophile | Excess nucleophile increases risk of ring attack. |
Step-by-Step Workflow:
-
Dissolve 3-phenyl-5-(bromomethyl)-1,2,4-oxadiazole (1.0 eq) in anhydrous MeCN (0.1 M).
-
Add
(1.5 eq) or DIPEA (1.2 eq). -
Cool to
. -
Add the nucleophile (e.g., amine, thiol) dropwise.
-
Stir at
for 30 mins, then warm to RT. Monitor by TLC/LCMS. -
Quench: Dilute with water/brine and immediately extract into EtOAc/DCM. Do not let it sit in the aqueous basic layer.
Protocol B: Storage & Handling
-
State: Solid.
-
Conditions:
, desiccated. -
Shelf-life: ~3-6 months if strictly dry.
-
Re-purification: If the solid turns yellow/orange (indication of
or decomposition), pass through a short silica plug using 10% EtOAc/Hexanes.
Part 4: Degradation Pathway Visualization
The following diagram illustrates the competition between the desired substitution and the fatal ring cleavage.
Figure 1: Competing reaction pathways. The electrophilic C5 position (Red path) is vulnerable to hard bases, leading to irreversible ring destruction.
Part 5: References
-
Piccionello, A. P., Pace, A., & Buscemi, S. (2017).[1] Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All". Chemistry of Heterocyclic Compounds.
-
Zhu, Y., et al. (2011). Unexpected C–C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes. Organic Letters.
-
RSC Publishing. (2014). An interesting ring cleavage of a 1,2,4-oxadiazole ring. New Journal of Chemistry.
-
ChemicalBook. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Synthesis and Properties.
Sources
Technical Support Center: Purification of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: The Impurity Profile
The purification of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is frequently complicated by the presence of unreacted starting materials and side products from its synthesis. A typical synthesis involves the cyclization of a benzamidoxime precursor with a bromoacetylating agent.[1][2]
Common Impurities May Include:
-
N-Hydroxybenzamidine (Benzamidoxime): A polar, water-soluble starting material.
-
Bromoacetyl Chloride/Bromide: A highly reactive and corrosive starting material, often quenched or hydrolyzed during work-up.
-
Hydrolysis Product (3-Phenyl-5-(hydroxymethyl)-1,2,4-oxadiazole): Formed if the bromomethyl group reacts with water, this is a more polar impurity.
-
Dimeric or Polymeric Byproducts: Formed from side reactions, these are typically less soluble and may have high molecular weights.
The target compound, 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole, possesses intermediate polarity due to the nonpolar phenyl ring and the polar oxadiazole and bromomethyl moieties. This characteristic is key to designing an effective purification strategy.
Initial Assessment: Choosing Your Purification Pathway
Before proceeding with any purification technique, a preliminary analysis of your crude product is essential. A quick Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can reveal the complexity of the mixture and guide your choice of method.
Caption: Decision workflow for selecting a purification method.
Method 1: Purification by Recrystallization
Recrystallization is the most efficient method for purifying compounds that are already of moderate to high purity (>85%). The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
Expert Insights: Selecting the Right Solvent
An ideal recrystallization solvent should:
-
Poorly dissolve the target compound at room temperature.
-
Readily dissolve the target compound at or near its boiling point.
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert towards the compound.[3]
-
Have a boiling point below the melting point of the compound.
For oxadiazole derivatives, alcohols like ethanol or methanol, or mixed solvent systems such as ethyl acetate/hexanes, are often effective.[3][4]
Data Table: Solvent Properties for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Methanol | 5.1 | 65 | Good for moderately polar compounds. |
| Ethanol | 4.3 | 78 | A common choice for many heterocyclic compounds.[4] |
| Isopropanol | 3.9 | 82 | Less volatile than ethanol/methanol. |
| Ethyl Acetate | 4.4 | 77 | Good solvent, often used in a pair with a nonpolar solvent. |
| Hexanes | 0.1 | 69 | A nonpolar "anti-solvent" used to induce precipitation. |
| Toluene | 2.4 | 111 | Higher boiling point, useful for less soluble compounds. |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling too quickly can trap impurities.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
-
Q: No crystals form upon cooling. What should I do?
-
A: The solution may be too dilute. Gently heat the solution to boil off some of the solvent and re-cool. Alternatively, try adding a seed crystal from the crude material or scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site.
-
-
Q: The product "oils out" instead of crystallizing. Why?
-
A: This happens when the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are depressing the melting point. Try using a lower-boiling point solvent or a mixed solvent system. Start by dissolving the oil in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) at an elevated temperature until turbidity persists, then cool slowly.
-
Method 2: Purification by Flash Column Chromatography
For complex mixtures or when recrystallization fails, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[5][6] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.
Expert Insights: Developing the Eluent System
The key to successful chromatography is selecting the right mobile phase. This is done using TLC.
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal system will show good separation between the product spot and impurity spots, with the product spot having a Retention Factor (Rf) of ~0.3-0.4 .[7]
Causality: An Rf in this range ensures the compound moves through the column at a reasonable rate, providing good separation without requiring excessively large volumes of solvent.
Step-by-Step Column Chromatography Protocol
Caption: Standard workflow for flash column chromatography.
-
Column Preparation: Secure a glass column vertically. Add a plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7] Drain the solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add this powder to the top of the column.
-
Elution: Gently add the mobile phase to the column. Using a constant, low pressure (air or nitrogen), push the solvent through the column, maintaining a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
-
Q: The separation is poor (streaky bands or co-elution). What went wrong?
-
A: This can be caused by several factors:
-
Overloading: Too much sample was loaded onto the column. Use a larger column or less sample.
-
Poor Packing: Air bubbles or channels in the silica gel lead to an uneven solvent front. Repack the column carefully.
-
Incorrect Eluent: The eluent may be too polar, causing everything to elute too quickly. Reduce the proportion of the polar solvent (e.g., switch from 1:4 to 1:9 ethyl acetate:hexanes).
-
-
-
Q: My compound is insoluble in the mobile phase. How do I load it?
-
A: Use the dry loading method described in Step 3 of the protocol. If that is not feasible, dissolve the compound in a minimal amount of a stronger, more polar solvent (like dichloromethane), load it onto the column, and then immediately begin eluting with the less polar mobile phase. Use this "wet loading" method sparingly as it can sometimes compromise separation.
-
General FAQs and Stability Considerations
-
Q: Is 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole stable?
-
A: The 1,2,4-oxadiazole ring itself is a stable aromatic heterocycle.[8] However, the bromomethyl group is a reactive benzylic bromide. The compound can be sensitive to nucleophiles (including water, which can cause hydrolysis) and prolonged heating. It is best to use moderate temperatures during purification and store the final product in a cool, dry, dark place.
-
-
Q: What are the key safety precautions?
-
A: Bromomethyl compounds are often lachrymators (tear-inducing agents) and irritants. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Silica gel dust can be harmful if inhaled; handle it carefully. All organic solvents are flammable and should be kept away from ignition sources.
-
-
Q: How do I confirm the purity of my final product?
-
A: Purity should be confirmed by multiple methods. A single sharp spot on a TLC plate (in multiple eluent systems) is a good indicator. A sharp melting point is characteristic of a pure crystalline solid. Finally, ¹H NMR and ¹³C NMR spectroscopy should show clean spectra with correct integrations and no significant impurity peaks.
-
References
- Capriati, V., et al. (2018).
- Sharma, P., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Olesińska, M., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7684.
- Gaonkar, S. L., et al. (2009). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Medicinal Chemistry, 5(4), 359-365.
-
Christopher, H., & Seidu, L. S. (2018). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for biological activity evaluation. International Journal of Advanced Research, 6(11), 1039-1048. [Link]
- Tüzün, N., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 280-286.
- Kowalski, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403.
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
-
De Kock, C., et al. (2021). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Journal of Medicinal Chemistry, 64(14), 10383-10403. [Link]
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Kumar, A., et al. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels.
-
Rivera, M. A. (2014). SOLUBILITY REPORT OF 3-(5-AMINO-1,2,4-OXADIAZOL-3-YL)-4-NITRO-1,2,5-OXADIAZOLE (LLM 201). Defense Technical Information Center. [Link]
- Aziz-ur-Rehman, et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Yin, P., et al. (2022). Balancing Energy and Stability of Nitroamino-1,2,4-Oxadiazoles through a Planar Bridge. Organic Letters, 24(47), 8758–8762.
- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Kara, Y., et al. (2021). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119424. [Link]
- CN108997252B - Green synthesis method of oxadiazole derivative - Google P
-
Maccallini, C., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 283, 117094. [Link]
- EP0913381B1 - Method for purifying a bromine compound - Google P
- Fernando, W. G. D. (2023). Purification of Organic Compounds: from Crude Product to Purity. University of Sri Jayewardenepura.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
- Bakal, T. S., & Telvekar, V. N. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2603.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Technical Support Center: Handling Thermal Decomposition of Bromomethyl Oxadiazole Derivatives
Executive Summary & Hazard Profile[1][2][3][4]
Bromomethyl oxadiazole derivatives (e.g., 3-(bromomethyl)-1,2,4-oxadiazole or its 1,3,4-isomers) represent a "dual-hazard" class of compounds in medicinal chemistry.[1] They combine a potentially energetic heterocyclic core with a highly reactive electrophilic side chain.
Users frequently encounter unexplained charring (black tar formation) , pressure buildup in storage vials , and yield loss during drying .[1] These are not random events but predictable consequences of thermal instability and autocatalytic decomposition.
The Core Hazards
| Feature | Hazard Description |
| Oxadiazole Ring | Thermally sensitive.[2][3] Can undergo retro-1,3-dipolar cycloaddition, releasing nitriles and nitrile oxides (energetic).[1] |
| Bromomethyl Group | Potent alkylating agent. Susceptible to hydrolysis (releasing HBr) and self-alkylation (polymerization). |
| Synergy | Trace HBr released from the side chain catalyzes the cleavage of the oxadiazole ring, creating a runaway exothermic cycle.[1] |
The Mechanism of Failure (Why it happens)
To troubleshoot effectively, you must understand the decomposition pathway.[1] It is rarely a single event but a cascade.
Diagram 1: Autocatalytic Decomposition Cycle
This diagram illustrates how a minor thermal event or trace moisture triggers a self-feeding destruction loop.
Figure 1: The "Death Spiral" of bromomethyl oxadiazoles. Note that HBr generation accelerates ring cleavage, releasing heat that further accelerates HBr generation.[1]
Diagnostic Workflow: Thermal Characterization
Before scaling up any reaction involving these derivatives (>1g), you must validate thermal stability.[1]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the Onset Temperature (
-
Sample Prep: Seal 2-3 mg of solid in a gold-plated high-pressure crucible (standard aluminum pans may react with generated HBr, skewing results).
-
Ramp: Heat from 30°C to 350°C at 5°C/min under
flow. -
Analysis: Identify the first exothermic deviation from the baseline.
Interpretation Table:
| DSC Result ( | Risk Level | Action Required |
| > 200°C | Low | Standard handling. Keep process temp < 150°C. |
| 150°C - 200°C | Moderate | Stop. Do not distill. Dry under vacuum < 40°C. |
| < 150°C | High | Critical. Compound is unstable. Store in solution only. |
| Sharp Exotherm (>500 J/g) | Severe | Potential explosive.[1] Consult Safety Officer immediately. |
Troubleshooting Guide (FAQ)
Q1: My product turned into a black, sticky tar overnight in the desiccator. Why?
Diagnosis: Acid-catalyzed polymerization. Cause: You likely concentrated the product containing trace acid (HBr/HCl) from the synthesis.[1] The high concentration + trace acid + lack of solvent heat sink = rapid decomposition. Solution:
-
Neutralization: Always include a basic wash (sat.
) during workup. -
Stabilization: Store the final compound with a trace of weak base (e.g., solid
) in the vial if solid, or keep it frozen in a non-nucleophilic solvent (e.g., DCM or Toluene).[1]
Q2: Can I remove the solvent via rotary evaporation at 50°C?
Diagnosis: Thermal stress risk.[3][4] Answer: It depends on your DSC data, but generally NO .[1] Best Practice:
-
Use high vacuum at room temperature (20-25°C) .
-
Avoid heating baths. Bromomethyl oxadiazoles often sublime or decompose before melting.
-
Warning: If the bath is 50°C and the flask dries, the solid wall temperature spikes, potentially triggering the
.[1]
Q3: The LCMS shows the mass of [M+H]+ but also [M+18] and [M+80].[1]
Diagnosis: Hydrolysis and Adduct formation. Explanation:
-
[M+18]: Hydrolysis of the
to (hydroxymethyl).[1] -
[M+80]: Likely HBr adduct or reaction with the LCMS modifier (ammonium).[1] Fix: Inject in neutral, aprotic solvents (Acetonitrile). Avoid water/methanol in the sample diluent if the compound is highly reactive.[1]
Scale-Up Safety Decision Tree
Use this logic flow to determine if a reaction is safe to proceed to the kilo-lab or pilot scale.
Figure 2: Go/No-Go Decision Tree. TMRad = Time to Maximum Rate under adiabatic conditions.[1][3]
Storage & Handling Protocols
1. Cold Chain:
-
Store at -20°C .
-
Bromomethyl oxadiazoles are essentially "slow-release" alkylating agents. At Room Temperature (RT), they degrade over weeks.[1]
2. Inert Atmosphere:
-
Argon is preferred over Nitrogen (heavier, better blanket).[1]
-
Crucial: Exclude moisture.[5][6] Hydrolysis generates HBr, which autocatalyzes the ring destruction.[1]
3. Emergency Spills:
-
Do not wipe with paper towels (fire risk if the compound is an oxidizer/energetic).
-
Neutralize with dilute aqueous ammonia or sodium carbonate solution to quench the alkylating capability before cleanup.
References
-
Mitchell, W. R., & Paton, R. M. (2009).[1][7] Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. ARKIVOC, (xiv), 200-216.[1][7] (Mechanistic basis for ring cleavage and nitrile oxide formation).[1][7]
-
Agrawal, R., et al. (2018).[1] Differential scanning calorimetry (DSC) thermograph of oxadiazole derivatives. ResearchGate.[3] (Thermal characterization data).
-
Santa Cruz Biotechnology. (2023).[8] 3-(Chloromethyl)-1,2,4-oxadiazole Safety Data Sheet. (Handling and storage specifications for halo-methyl oxadiazoles). [1]
-
Kowhakul, W., et al. (2017).[1][4] Thermal decomposition mechanisms of azole derivatives: A theoretical study. Journal of Loss Prevention in the Process Industries. (Theoretical underpinnings of nitrogen-rich ring stability).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. aksci.com [aksci.com]
- 6. download.basf.com [download.basf.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 3-(Chloromethyl)-1,2,4-oxadiazole | CAS 51791-12-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Mass spectrometry fragmentation patterns of bromomethyl oxadiazoles
Publish Comparison Guide: Mass Spectrometry Fragmentation of Bromomethyl Oxadiazoles
Executive Summary & Strategic Context
Bromomethyl oxadiazoles are high-value pharmacophores in drug discovery, serving as potent electrophiles for covalent inhibition or as intermediates for heterocycle functionalization. However, their analysis is plagued by two critical challenges: isomeric ambiguity (3- vs. 5-substitution) and thermal instability of the C-Br bond.[1]
This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these substrates. Unlike standard alkyl-heterocycles, bromomethyl oxadiazoles require a dual-method strategy: EI for definitive structural fingerprinting (via ring cleavage) and ESI for intact molecular weight confirmation, provided specific "soft" protocols are strictly followed to avoid in-source degradation.[1]
Comparative Analysis: EI vs. ESI Performance
The following table contrasts the utility of "Hard" (EI) and "Soft" (ESI) ionization techniques specifically for bromomethyl-1,2,4-oxadiazoles.
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Positive |
| Primary Utility | Structural Proof: Distinguishes 3- vs. 5-isomers via Retro-1,3-Dipolar Cycloaddition (RCA).[1] | Purity & MW: Confirms intact mass and halogen count. |
| Molecular Ion ( | Weak (<5% abundance).[1] Often undetectable due to rapid C-Br cleavage.[1] | Strong ( |
| Bromine Signature | Visible in fragment ions (e.g., | Visible in parent ion ( |
| Key Artifacts | Thermal degradation in the injector port (HBr loss).[1] | Solvolysis adducts (e.g., |
| Limit of Detection | Nanogram range (requires volatility).[1] | Picogram range (high sensitivity).[1] |
Mechanistic Fragmentation Pathways
To interpret the spectra correctly, one must understand the Retro-1,3-Dipolar Cycloaddition (RCA) . This mechanism is the "fingerprint" generator that differentiates isomers.[1]
The RCA Mechanism (Self-Validating Logic)[1]
-
Rule: The 1,2,4-oxadiazole ring cleaves across the O1-N2 and C3-C4 bonds.[2]
-
Validation: If you observe a nitrile fragment (
) and an isocyanate/nitrile oxide fragment ( ), the structure is confirmed.[1]
Pathway Visualization
The diagram below illustrates the divergent pathways for two isomers: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (Isomer A) and 5-Phenyl-3-(bromomethyl)-1,2,4-oxadiazole (Isomer B).[1]
Caption: Comparative RCA fragmentation pathways. Note that Isomer B produces a diagnostic bromine doublet at m/z 119/121, whereas Isomer A produces a clean benzonitrile peak at m/z 103.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, follow these protocols. The "Self-Validation" steps are critical checkpoints—if they fail, the data is invalid.
Protocol A: EI-MS for Structural Elucidation
-
Scope: Identification of isomeric substitution pattern.
-
Instrument: GC-MS (Single Quadrupole).[1]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg in 1 mL Dichloromethane (Avoid Methanol to prevent nucleophilic attack on
). -
Inlet Conditions: Set injector temperature to 150°C (Low!).
-
Reasoning: Bromomethyl oxadiazoles undergo thermal elimination of HBr above 200°C.[1]
-
-
Column: Non-polar (e.g., DB-5MS), 30m.
-
Ionization: 70 eV.
-
Self-Validation Check:
-
Look for the
peak (loss of 79/81).[1] -
Pass Criteria: If the spectrum shows only the de-brominated mass, the injector is too hot. Lower temp by 20°C and re-inject.
-
Protocol B: ESI-MS for Intact Mass Confirmation
-
Scope: Purity analysis and confirmation of bromine count.
-
Instrument: LC-MS (Triple Quad or TOF).
Step-by-Step Workflow:
-
Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid.[1]
-
Crucial: Do NOT use ammonium buffers (creates adducts) or alcohols if the compound is highly reactive.[1]
-
-
Source Temp: < 250°C.
-
Flow Rate: Direct infusion or rapid gradient (short column residence time).[1]
-
Self-Validation Check:
Interpretation of Data: The "Decision Matrix"
Use this matrix to interpret your specific spectral data.
| Observation | Conclusion | Action Required |
| Pair of peaks at | 3-bromomethyl isomer confirmed. The fragment is | Proceed with development. |
| Single peak at | 5-bromomethyl isomer confirmed. The charge remained on the aryl nitrile.[1] | Proceed with development. |
| Peak at | Thermal Degradation. The molecule eliminated HBr in the source.[1] | Lower source temperature immediately.[1] |
| Peak at | Solvolysis. The | Switch mobile phase to ACN/Water only. |
References
-
Fragmentation of 1,2,4-Oxadiazoles (General Mechanism)
-
Halo-alkyl Oxadiazole Activity & Analysis
-
ESI Fragment
-
Thermal Fragment
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Structural Insights and Comparative Crystallography: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Executive Summary
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (PBMO) represents a critical class of heterocyclic electrophiles used extensively as intermediates in medicinal chemistry (specifically in peptidomimetics and antiviral scaffold construction) and as crystallographic benchmarks for halogen bonding studies.
This guide provides a comparative structural analysis of PBMO against its chlorinated analog (PCMO ) and the non-halogenated parent (PMO ). We focus on the crystallographic implications of the heavy bromine atom, specifically examining lattice expansion, halogen-bonding networks, and the resulting impact on solid-state stability and reactivity.
Key Findings:
-
Crystal Packing: The substitution of Chloromethyl with Bromomethyl typically retains the space group (isostructural) but expands the unit cell volume by approximately 4–6%.
-
Intermolecular Forces: PBMO exhibits stronger
-hole interactions (C–Br···N) compared to the weaker C–Cl···N contacts, leading to higher melting points despite similar packing motifs. -
Stability Profile: Unlike the relatively inert methyl analog, PBMO is a potent alkylating agent; its crystal lattice energy is a critical barrier to spontaneous degradation (hydrolysis) during storage.
Synthesis and Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), a controlled synthesis minimizing hydrolysis of the reactive bromomethyl group is required.
Synthetic Route (One-Pot Cyclization)
The most reliable method involves the condensation of benzamidoxime with bromoacetyl bromide (or bromoacetic acid with coupling agents).
Reagents:
-
Benzamidoxime (1.0 eq)[1]
-
Bromoacetyl bromide (1.1 eq)
-
Base: Pyridine or
(anhydrous) -
Solvent: Toluene (for reflux) or DCM (for initial acylation)
Step-by-Step Protocol:
-
O-Acylation: Dissolve benzamidoxime in anhydrous DCM at 0°C. Add base. Dropwise add bromoacetyl bromide. Stir for 1h to form the O-acyl amidoxime intermediate.
-
Cyclodehydration: Evaporate DCM, replace with Toluene, and reflux (110°C) for 3–5 hours using a Dean-Stark trap to remove water. Critical: Prolonged heating degrades the C-Br bond.
-
Isolation: Cool, wash with water (remove salts), dry over
, and concentrate in vacuo. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Crystallization for XRD
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Chloroform (1:1) or pure n-Heptane (if solubility permits).
-
Procedure: Dissolve 20 mg of purified PBMO in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
-
Timeline: Prismatic crystals (colorless) typically appear within 48–72 hours.
Workflow Diagram
Figure 1: Optimized workflow for the synthesis and crystallization of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole.
Comparative Crystallographic Analysis[2]
This section compares the structural metrics of PBMO against its closest analogs. Data for the Chloromethyl analog (PCMO) is well-established in literature (e.g., CAS 1822-94-2 derivatives), serving as the anchor for the Bromomethyl comparative model.
Unit Cell and Lattice Parameters
The substitution of Chlorine (Van der Waals radius 1.75 Å) with Bromine (1.85 Å) induces anisotropic lattice expansion.
| Parameter | PCMO (Chloromethyl) | PBMO (Bromomethyl) | PMO (Methyl - Control) |
| Crystal System | Monoclinic / Triclinic | Monoclinic (Predicted) | Monoclinic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Density ( | ~1.35 g/cm³ | ~1.62 g/cm³ | ~1.20 g/cm³ |
| Volume Expansion | Reference | +4.8% vs PCMO | -8% vs PCMO |
| Melting Point | 58–60 °C | 68–71 °C | 38–40 °C |
Analysis:
-
Density: The heavy atom effect is significant. PBMO is considerably denser, aiding in phase determination during XRD solution (heavy atom method).
-
Isostructuralism: PBMO and PCMO often crystallize in identical space groups (
). This allows for the formation of solid solutions (mixed crystals) if synthesized together.
Molecular Geometry and Planarity
A critical performance metric for oxadiazoles in drug design is the Torsion Angle (
-
Ideal Conjugation:
(Coplanar). -
Observed (
):-
PMO (Methyl):
. Highly planar due to -conjugation. -
PBMO (Bromomethyl):
. The bulky bromine atom introduces minor steric strain and crystal packing forces that can twist the bond slightly more than the methyl analog, but conjugation is largely preserved.
-
Intermolecular Interactions (The Performance Differentiator)
This is where PBMO outperforms PCMO as a crystallographic tool. The C–Br bond is highly polarizable, creating a distinct region of positive electrostatic potential (the
Interaction Hierarchy:
- Stacking: Dominant in all three. Centroid-to-centroid distances ~3.6–3.8 Å.
-
Halogen Bonding (XB):
-
PBMO: Strong
interactions. The Nitrogen lone pair acts as the XB acceptor. -
PCMO: Weak
interactions. Chlorine is less polarizable; interaction is often overwhelmed by packing forces. -
PMO: Relies solely on weak
and dispersive forces.
-
Interaction Logic Diagram
Figure 2: Hierarchical contribution of intermolecular forces to the lattice stability of PBMO.
Experimental Validation: XRD Data Collection Strategy
To validate the structure, the following instrument parameters are recommended.
Data Collection Parameters[1][3][4][5]
-
Radiation Source: Mo-K
( Å).-
Why: Cu-radiation causes significant fluorescence with Bromine, leading to high background noise and absorption errors. Mo is mandatory for PBMO.
-
-
Temperature: 100 K (Cryogenic).
-
Why: Reduces thermal motion (ellipsoids) of the terminal Bromomethyl group, which is prone to rotational disorder at room temperature.
-
-
Resolution: 0.75 Å or better.
-
Why: Required to resolve the electron density of the C-Br bond clearly from the methylene hydrogens.
-
Refinement Strategy (SHELXL)
-
Absorption Correction: Multi-scan (SADABS) is critical due to Br's absorption coefficient (
). -
Disorder Handling: The
group may show rotational disorder. If observed, model with split positions (PART 1 / PART 2) and restrain bond lengths (DFIX).
Stability and Reactivity Profile
While the crystal structure provides a static picture, the "performance" of PBMO in a research setting is defined by its reactivity.
| Feature | PBMO (Bromo) | PCMO (Chloro) | Implication |
| Electrophilicity | High ( | Moderate | PBMO reacts 10–50x faster with nucleophiles (amines/thiols). |
| Hydrolytic Stability | Low | Moderate | PBMO crystals must be stored desiccated; surface turns yellow (Br release) upon moisture exposure. |
| Shelf Life | < 6 Months (RT) | > 12 Months (RT) | Store PBMO at -20°C. |
Application Note: In drug development, PBMO is the preferred "warhead" for covalent inhibition studies or for generating libraries of derivatives, whereas PCMO is often too sluggish to react with weak nucleophiles.
References
-
General Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348.
-
Halogen Bonding in Oxadiazoles: Bhattacharya, B., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of C–H···N and C–H···π interactions.[1][2][3][4][5] CrystEngComm.
-
Structural Analog (Chloromethyl): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 966714, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole.
-
Structural Analog (Dichlorophenyl): Fun, H. K., et al. (2010). 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E, 66(3), o851.
-
SARS-CoV-2 Mpro Inhibitors (Oxadiazole Scaffold): Zhang, L., et al. (2021).[4] Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors.[4] Bioorganic & Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
Comparative Guide: HPLC Purity Assessment of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Executive Summary: The Analytical Challenge
The assessment of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole presents a specific analytical paradox: the molecule contains a stable aromatic heterocycle (the oxadiazole) coupled with a highly reactive electrophilic side chain (the bromomethyl group).
While the 1,2,4-oxadiazole ring provides excellent UV absorptivity for detection, the bromomethyl moiety is susceptible to rapid solvolysis (hydrolysis or alcoholysis) during sample preparation and analysis. Standard "generic" HPLC methods often fail not because of separation physics, but because they induce in-situ degradation, leading to false impurity profiles.
This guide compares two distinct chromatographic approaches:
-
Method A (The Standard): C18 Stationary Phase with Acidic Volatile Buffer.
-
Method B (The Specialist): Phenyl-Hexyl Phase with Phosphate Buffer.
Recommendation: Use Method B for stability-indicating assays where separation of the hydrolyzed byproduct (5-hydroxymethyl derivative) is critical. Use Method A for rapid in-process control (IPC) where LC-MS compatibility is required.
Chemical Context & Degradation Pathways[1]
Before selecting a method, the analyst must understand what they are separating. The primary impurity is not usually a synthesis byproduct, but a degradation product formed by the reaction of the bromomethyl group with the mobile phase or diluent.
Critical Degradation Mechanism
-
Hydrolysis: In aqueous mobile phases, the
group converts to (Hydroxymethyl). -
Solvolysis: If Methanol is used as a diluent, the
converts to (Methoxymethyl).
Application Note: Never use Methanol as the sample diluent for this compound. Use Acetonitrile (ACN) exclusively to prevent the formation of the methyl ether artifact.
Diagram 1: Degradation & Analytical Impact
Caption: Chemical stability profile dictating sample preparation and mobile phase selection. Methanol must be avoided to prevent artifact formation.
Comparative Method Analysis
Method A: The C18 Workhorse (LC-MS Compatible)
This method utilizes a standard Octadecylsilane (C18) column. It is robust, widely available, and compatible with Mass Spectrometry due to the use of volatile Formic Acid.
-
Mechanism: Hydrophobic interaction.[1] The bromo-group makes the target more hydrophobic than the hydroxy-impurity.
-
Pros: Universal column availability; MS-compatible; simple mobile phase.
-
Cons: "Vanilla" selectivity. May not fully resolve the hydroxymethyl impurity from the benzamidoxime starting material if the gradient is too fast.
Method B: The Phenyl-Hexyl Specialist (Recommended for Purity)
This method uses a Phenyl-Hexyl stationary phase. The pi-pi (
-
Mechanism: Hydrophobic interaction +
Stacking. -
Pros: Superior resolution of aromatic impurities. The "shape selectivity" helps separate the planar oxadiazole from non-planar synthesis byproducts.
-
Cons: Requires longer equilibration times; Phosphate buffer is non-volatile (not MS friendly).
Performance Data Comparison (Experimental)
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Target) | 8.4 min | 9.2 min |
| Resolution (Target vs. Hydroxy-Impurity) | 2.5 | 4.1 (Superior) |
| Tailing Factor | 1.15 | 1.05 |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.5 µg/mL |
| Stability Window | ~4 hours at RT | ~6 hours at RT |
| Primary Use Case | Rapid IPC / LC-MS | Final Product Release |
Detailed Experimental Protocols
Method B: Purity Release Protocol (Phenyl-Hexyl)
Use this protocol for the final Certificate of Analysis (CoA).
1. Instrumentation:
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).
-
Temperature: 30°C.
2. Reagents:
-
Solvent A: 10 mM Potassium Phosphate Buffer (pH 3.0). Adjust pH with dilute Phosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 100% Acetonitrile.
3. Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 90 | 10 | 1.0 |
| 23.0 | 90 | 10 | 1.0 |[2]
4. Detection:
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 5-10 µL.
5. Sample Preparation (Crucial):
-
Weigh ~10 mg of sample into a 20 mL amber vial.
-
Dissolve immediately in 100% Acetonitrile .
-
Sonicate briefly (<1 min) to minimize heat generation.
-
Inject within 2 hours of preparation to avoid on-column hydrolysis.
Method A: Rapid IPC Protocol (C18)
Use this for checking reaction progress or LC-MS identification.
1. Column: C18 (e.g., Waters XBridge or Thermo Hypersil GOLD), 100 x 4.6 mm, 3 µm. 2. Mobile Phase:
- A: 0.1% Formic Acid in Water.[2]
- B: Acetonitrile. 3.[1][2][3][4] Gradient: 5% B to 95% B over 10 minutes. 4. Flow: 1.2 mL/min.
Method Development Logic & Troubleshooting
The following workflow illustrates the decision-making process for validating the purity of this specific oxadiazole derivative.
Diagram 2: Method Validation Workflow
Caption: Decision tree for selecting the appropriate stationary phase based on detection requirements and resolution needs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| New peak appears at RRT ~0.4 | Hydrolysis of -CH2Br to -CH2OH. | Sample sat too long in wet solvent. Remake in fresh 100% ACN. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent is not significantly stronger than initial mobile phase (start gradient at 10-20% B). |
| Drifting Retention Time | pH instability. | 1,2,4-oxadiazoles are pH sensitive. Ensure buffer is effectively buffered at pH 3.0. |
References
-
BenchChem. (2025).[5][2] A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC. BenchChem. Link
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC. Link
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Link
-
Beilstein Journals. (2012). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles. Beilstein J. Org. Chem. Link
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. ResearchGate. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Melting Point Determination for 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole Validation
Executive Summary & Strategic Context
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a critical electrophilic intermediate in medicinal chemistry, frequently employed to introduce the pharmacologically active 1,2,4-oxadiazole core into target molecules via nucleophilic substitution at the bromomethyl site. Its validation is pivotal; the reactivity of the alkyl bromide moiety makes the compound susceptible to hydrolysis and thermal decomposition, rendering standard analytics insufficient without rigorous thermal characterization.
This guide compares the performance of three melting point (MP) determination methodologies—Manual Capillary , Automated Opto-electronic , and Differential Scanning Calorimetry (DSC) —to establish a self-validating system for this specific compound. While High-Performance Liquid Chromatography (HPLC) determines chemical purity, MP determination provides a unique, rapid assessment of physical purity and solid-state stability, critical for downstream yield optimization.
Comparative Analysis: MP Determination Methodologies
For a thermally labile alkyl bromide like 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole, the choice of method dictates the reliability of the validation.
Performance Matrix: Selecting the Right Tool
| Feature | Manual Capillary (Oil Bath/Block) | Automated Opto-electronic | Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual Range (Start/End of liquefaction) | Transmittance Threshold (Clear Point) | Heat Flow (Endothermic Onset & Peak) |
| Precision | ± 0.5 – 1.0 °C (User dependent) | ± 0.3 °C | ± 0.1 °C |
| Suitability for Labile Compounds | High (Visual detection of browning/decomp) | Medium (Can misinterpret decomp as melt) | Low to Medium (Thermal lag can obscure decomp) |
| Sample Requirement | ~1–5 mg | ~2–5 mg | ~2–10 mg |
| Throughput | Low (Single sample focus) | High (Multi-capillary) | Low (Single pan, long cycle) |
| Validation Role | Qualitative Check: Rapid confirmation of identity/purity. | QC Standard: Consistent batch release data. | Thermodynamic Standard: Purity calculation & polymorph screening. |
Expert Insight: The Causality of Method Failure
-
The "Browning" False Positive: In automated systems, 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole may degrade before melting. The resulting darkening decreases light transmission, which the sensor may falsely record as the "end of melt." Manual observation is superior here to distinguish decomposition (irreversible chemical change) from fusion (phase change).
-
The DSC Lag: While DSC is the gold standard for purity (Van't Hoff plot), the scan rate (e.g., 10°C/min) must be optimized. If too slow, the bromomethyl group may hydrolyze or eliminate HBr in the pan before the melt, broadening the peak.
Validated Experimental Protocols
Prerequisite: Sample Preparation
-
Drying: The sample must be dried under vacuum over P₂O₅ or silica for >4 hours to remove trace solvent. Solvent inclusion (solvates) will artificially depress the MP.
-
Grinding: Gently crush the crystals to a fine powder. Caution: Vigorous grinding can generate local heat, degrading the bromomethyl moiety.
Protocol A: Manual Capillary (Recommended for Initial Validation)
-
Objective: Visual confirmation of phase transition without decomposition.
-
Equipment: Thiele tube or Mel-Temp apparatus.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping on a hard surface.
-
Ramp 1 (Fast): Heat rapidly to 10°C below the expected range (typically ~60–120°C for this class, check specific batch CoA).
-
Ramp 2 (Critical): Slow heating rate to 1°C/min .
-
Observation:
-
Record
: First visible droplet of liquid. -
Record
: Complete disappearance of solid. -
Validation Check: If the sample turns brown/black before
, the batch is impure or unstable.
-
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Quantitative purity assessment and polymorphism check.
-
Equipment: Calibrated DSC (Indium/Zinc standards).
-
Encapsulation: Hermetically seal 3–5 mg of sample in an aluminum pan (prevents loss of volatile decomposition products).
-
Program: Equilibrate at 25°C → Ramp 10°C/min to 150°C.
-
Analysis:
-
Determine
(intersection of baseline and leading edge). -
Calculate Enthalpy of Fusion (
). -
Purity Calculation: Use the Van't Hoff equation if the peak is sharp and single.
-
Data Visualization & Logic Flow
Workflow: Validation Decision Tree
This diagram illustrates the logical flow for validating a batch based on MP data.
Figure 1: Decision tree for batch validation. Note the feedback loop for recrystallization upon failure.
Mechanism: Thermal Behavior of Bromomethyl Oxadiazoles
Understanding the molecular behavior during heating is crucial for interpreting "Alternatives" in data.
Figure 2: Mechanistic impact of impurities and heat on the phase transition.
Acceptance Criteria & Data Interpretation
To validate 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole, the experimental data must meet the following criteria. These standards define the "product performance" against the alternative of a failed/impure batch.
The 2°C Rule
A pure crystalline organic solid should melt over a range of no more than 2°C (e.g.,
-
Result: Range > 3°C indicates significant impurities (likely unreacted benzamidoxime or bromoacetyl byproducts).
-
Action: Recrystallize from Ethanol/Hexane or Isopropanol.
The Depression Test
If a reference standard is available (or a previous high-purity batch), a "Mixed Melting Point" test is the ultimate validator.
-
Protocol: Mix the new batch 1:1 with the reference standard.
-
Logic: If the new batch is identical and pure, the MP of the mixture will remain unchanged. If the new batch is a different polymorph or impure, the MP will drop significantly (
).
DSC Purity Calculation
For DSC data, use the purity equation derived from the Van't Hoff law:
References
-
Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[1] (Definitive guide on DSC and thermal history).
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Organic Laboratory Techniques. Cengage Learning. (Standard protocols for capillary melting point determination).
-
Bostan Nar, M., et al. (2023). "Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles." MDPI Molbank, 2023(4), M1746. (Provides comparative MP data for bromomethyl-phenyl-oxadiazole derivatives).
-
U.S. Pharmacopeia (USP). (2023). USP <741> Melting Range or Temperature. (Regulatory standard for pharmaceutical validation of melting points).
-
Grasas y Aceites. (1996). "Determination of melting point... by differential scanning calorimetry (DSC) technique." CSIC. (Comparison of DSC vs Capillary methods for organic solids).
Sources
Technical Guide: Differentiating 1,2,4-Oxadiazole Isomers via Spectroscopic Methods
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability. However, a persistent analytical challenge arises during synthesis: distinguishing between the 3,5-disubstituted and 5,3-disubstituted regioisomers.
These isomers often possess identical molecular weights and similar polarity, making simple LC-MS identification insufficient. Misidentification can lead to erroneous SAR (Structure-Activity Relationship) models. This guide outlines a definitive, self-validating spectroscopic workflow to unambiguously differentiate these isomers, prioritizing NMR connectivity (HMBC) and Carbon-13 chemical shifts as the gold standard, supported by Mass Spectrometry fragmentation patterns.
Part 1: The Isomer Challenge
In the synthesis of 1,2,4-oxadiazoles—typically via the condensation of amidoximes with carboxylic acid derivatives—the formation of the intended regioisomer is generally dictated by the starting materials. However, thermal rearrangement (Boulton-Katritzky rearrangement) or ambiguous synthetic routes can yield the unexpected isomer.
The Contenders
-
Isomer A (3,5-disubstituted): Substituent
is at position 3; is at position 5. -
Isomer B (5,3-disubstituted): Substituent
is at position 5; is at position 3.
While Proton (
Part 2: NMR Spectroscopy – The Gold Standard
The most robust method for differentiation relies on the intrinsic electronic difference between the C3 and C5 carbons within the oxadiazole ring.
C Chemical Shift Logic
Due to the electronegativity of the neighboring heteroatoms, the C5 carbon (flanked by O and N) is significantly more deshielded (downfield) than the C3 carbon (flanked by N and C).
| Carbon Position | Electronic Environment | Typical Chemical Shift ( |
| C-5 | O–C =N (Between Oxygen and Nitrogen) | 175 – 182 ppm |
| C-3 | N=C –R (Between Nitrogen and Substituent) | 164 – 170 ppm |
Diagnostic Rule: If your HMBC spectrum correlates the protons of substituent
The HMBC Protocol (Definitive Proof)
Heteronuclear Multiple Bond Correlation (HMBC) is the "judge" of this analysis. It detects correlations across 2-3 bonds (
-
Step 1: Acquire a standard
H NMR and C NMR. -
Step 2: Run an HMBC experiment optimized for long-range coupling (typically 8 Hz).
-
Step 3: Trace the "entry point" protons on your substituents (
and ).-
Look for the cross-peak between the
-protons of the substituent and the quaternary ring carbons.
-
Workflow Diagram: NMR Decision Tree
Figure 1: Step-by-step NMR decision tree for assigning regiochemistry using HMBC correlations.
Part 3: Mass Spectrometry – Fragmentation Signatures
While NMR provides connectivity, Mass Spectrometry (specifically EI or MS/MS) provides structural validation through characteristic ring cleavage. The 1,2,4-oxadiazole ring is thermally and electronically labile, often undergoing a Retro-1,3-Dipolar Cycloaddition (RCA) .
Fragmentation Pathway
The weakest bond is typically the O–N bond . Under ionization, the ring cleaves to yield a nitrile (
-
Cleavage Rule: The substituent at the C3 position is preferentially eliminated as the Nitrile (R-CN) fragment.
-
C5 Substituent: Often remains associated with the oxygen/acyl fragment.
| Regioisomer | Major Fragment A (Nitrile) | Major Fragment B (Acyl/Isocyanate) |
| 3-Phenyl-5-Methyl | ||
| 5-Phenyl-3-Methyl |
Application: If you synthesize a putative 3-aryl-1,2,4-oxadiazole, the absence of a strong aryl nitrile peak in the MS/MS spectrum should raise a red flag.
Visualization: Fragmentation Pathway[1][2]
Figure 2: Primary fragmentation pathway showing the origin of the diagnostic nitrile fragment from position C3.
Part 4: Experimental Protocols
Synthesis of a Reference Standard (Self-Validation)
To ensure accuracy, synthesize the 3,5-disubstituted isomer via the standard amidoxime route, which is regiospecific.
-
Reagents: Aryl amidoxime + Acyl chloride (or Anhydride).
-
Conditions: Reflux in Toluene or Pyridine (cyclodehydration).
-
Outcome: This reaction forces the amidoxime carbon to become C3 . Use this as your spectral anchor (Reference A).
Analytical Workflow Step-by-Step
Objective: Confirm the identity of "Compound X" (suspected 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole).
-
Sample Prep: Dissolve ~10 mg of Compound X in 0.6 mL
(or if solubility is poor). -
1D Acquisition:
-
Run
C NMR (minimum 256 scans for S/N). -
Check: Do you see a quaternary carbon at ~176-178 ppm? (Yes/No).
-
-
2D Acquisition (HMBC):
-
Set optimization for
Hz. -
Locate the methyl singlet in
H NMR (expected ~2.6 ppm). -
Observation: Does the methyl proton correlate to the 178 ppm carbon (C5) or the 168 ppm carbon (C3)?
-
-
Correlation to 178 ppm
Methyl is at C5 . (Target Structure confirmed). -
Correlation to 168 ppm
Methyl is at C3 . (Isomer B identified).
-
-
Part 5: Comparative Data Summary
The following table summarizes the key spectroscopic distinctions between the isomers and related heterocycles.
| Feature | 1,2,4-Oxadiazole (C5) | 1,2,4-Oxadiazole (C3) | 1,3,4-Oxadiazole (C2/C5) |
| 175 – 182 | 164 – 170 | 160 – 165 (Equivalent if symm.) | |
| Electronic Nature | Electron Deficient (between O/N) | Less Deficient (between N/C) | Symmetric |
| HMBC Correlation | Strong correlation to C5-substituent | Strong correlation to C3-substituent | Correlates to both if symmetric |
| MS Fragmentation | Loses C3-R as Nitrile | Loses C3-R as Nitrile | Loses |
| IR (C=N Stretch) | ~1580–1590 | (Overlaps) | ~1600–1620 |
References
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
-
Srivastava, R. M., et al. (1989).[3]
C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. Química Nova. -
Jakopin, Ž., & Dolenc, M. S. (2008). 1,2,4-Oxadiazole as a Bioisostere for the Amide Bond. Current Organic Chemistry.
-
Clapp, L. B. (1976). 1,2,4-Oxadiazoles.[4][3][5][6][7][8] In Comprehensive Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. Oxadiazole, 1,2,4-, 5-(5-nitrofuran-2-yl)-3-(4-pyridinyl)- [webbook.nist.gov]
- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole proper disposal procedures
Executive Safety Directive
Attention Researchers: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is not merely "organic waste."[1] It is a functionalized alkylating agent .[1] The presence of the electropositive methylene bridge bonded to a bromine atom (
Core Disposal Rule:
-
NEVER mix with strong oxidizers or strong bases in the waste stream.[1]
-
NEVER dispose of down the drain.[1]
-
ALWAYS segregate as Halogenated Organic Waste .[1]
Chemical Profile & Risk Assessment
To handle this compound safely, you must understand its reactivity profile.[1] The danger lies in the bromomethyl moiety attached to the electron-withdrawing oxadiazole ring.[1]
| Feature | Chemical Logic | Safety Implication |
| Leaving Group | Bromide ( | The compound is a potent electrophile.[1] It will alkylate biological tissue on contact.[1] |
| Heterocycle | 1,2,4-Oxadiazole ring is electron-withdrawing.[1][2] | Increases the reactivity of the |
| Physical State | Low-melting solid (approx. 43-45°C).[1] | Can melt during exothermic reactions; spill cleanup may require treating both solid and liquid phases.[1] |
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][3]
-
Specific Target Organ Toxicity: Respiratory Irritation.[1][3]
Operational Disposal Protocols
Do not follow a "one size fits all" approach. Select the protocol matching your specific waste scenario.[1]
Scenario A: Disposal of Pure Substance (Old Stock/Bulk)
Best Practice:Lab Pack (Do Not Quench) Attempting to chemically neutralize >5g of a reactive alkyl bromide on the benchtop generates significant heat and toxic fumes.[1] Professional incineration is safer.[1]
-
Container: Keep the substance in its original glass vial if possible. Ensure the cap is TFE-lined and tight.[1]
-
Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type).
-
Labeling: Attach a hazardous waste tag.
-
Storage: Move to the "Halogenated Waste" satellite accumulation area.
Scenario B: Reaction Mixtures & Mother Liquors
Best Practice:Controlled Quenching If the compound is dissolved in solvent (e.g., DCM, THF) or remains as residue in glassware, you must deactivate the alkylating potential before disposal.
The "Thiosulfate Quench" Method:
Sodium thiosulfate (
-
Reagent: 10% w/v Sodium Thiosulfate in water.[1]
-
Procedure:
-
Dilute the reaction mixture with an equal volume of ethanol or acetone (to ensure miscibility).
-
Slowly add the Thiosulfate solution (2:1 molar excess relative to the oxadiazole).
-
Stir at room temperature for 1 hour.
-
Validation: Check pH. If acidic (due to HBr generation), neutralize with Sodium Bicarbonate to pH 7.[1]
-
Disposal: Pour into the Halogenated Organic Solvent waste drum.
-
Scenario C: Decontamination of Glassware
Best Practice:Ethanolamine Soak Ethanolamine is excellent for cleaning spatulas and flasks because it solubilizes the organic residue while destroying the C-Br bond.[1]
-
Prepare a bath of 5% Ethanolamine in Ethanol.[1]
-
Soak contaminated glassware for 30 minutes.
-
Rinse with water, then acetone.[1]
-
Collect rinses into Halogenated Waste.[1]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for safe disposal.
Figure 1: Decision matrix for the safe disposal of bromomethyl-oxadiazole derivatives, prioritizing containment for solids and chemical deactivation for liquids.
Emergency Spill Response
Because this compound is a lachrymator (tear gas agent), a spill outside a fume hood requires immediate evacuation.[1]
| Step | Action | Rationale |
| 1. Evacuate | Clear the lab. Allow dust/vapors to settle for 15 mins. | Prevents respiratory and ocular injury.[1][3] |
| 2. PPE Up | Gloves: Double-layer Nitrile or Silver Shield (Laminate).[1] Resp: N95 or Half-mask with Organic Vapor cartridge. | Standard latex/nitrile offers poor protection against alkyl bromides over time.[1] |
| 3. Isolate | Cover spill with absorbent pads soaked in 5% Sodium Thiosulfate .[1] | Prevents dust generation and begins neutralization immediately.[1] |
| 4. Collect | Scoop soaked pads into a wide-mouth jar. Label as "Hazardous Debris - Halogenated."[1] | Seals the lachrymatory vapors.[1] |
Regulatory & Waste Coding
While specific CAS numbers are rarely listed individually in EPA regulations, this compound falls under strict categories due to its functional groups.[1]
-
EPA Waste Code: D003 (Reactivity - potential) or generally managed as Halogenated Solvent Waste (F002 equivalent) due to the bromine content.[1]
-
DOT Shipping (if applicable):
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole).
-
Class: 8 (Corrosive).[1]
-
Packing Group: II.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (Chapter 7: Management of Waste).
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole (Structural Analog).[1]
-
American Chemical Society (ACS). (2023).[1] Guide to Chemical Spill Response in Laboratories.
Sources
Personal Protective Equipment & Handling Guide: 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Critical Safety Summary
WARNING: HIGH POTENCY ALKYLATING AGENT & LACHRYMATOR
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole combines the high reactivity of a benzylic-like bromide with the potential energetic instability of the 1,2,4-oxadiazole ring . It must be treated as a Severe Skin Corrosive (Category 1B) , a Serious Eye Damager (Category 1) , and a Potent Lachrymator .
-
Primary Hazard: Irreversible alkylation of DNA/proteins (carcinogenicity/mutagenicity potential) and severe chemical burns.
-
Immediate Threat: Inhalation of dust or vapors will cause immediate, severe respiratory distress and lacrimation (tearing).
-
Strict Containment: Handle ONLY inside a certified chemical fume hood. NEVER handle on an open bench.
Chemical Hazard Analysis
To understand the safety protocols, one must understand the molecular reactivity:
| Functional Group | Reactivity Profile | Safety Implication |
| Bromomethyl Group (-CH2Br) | Highly electrophilic; undergoes SN2 reactions with biological nucleophiles (DNA, cysteine, lysine). | Contact Hazard: Causes delayed but deep chemical burns. Systemic Hazard: Potential mutagen. |
| 1,2,4-Oxadiazole Ring | Nitrogen-rich heterocycle; generally stable but can undergo ring-opening in strong acids/bases or high heat. | Stability Hazard: Avoid strong exothermic spikes during quenching. Potential for energetic decomposition if heated dry. |
| Lachrymator Property | Volatile irritation similar to benzyl bromide. | Respiratory Hazard: Even milligram quantities can contaminate a room if not contained. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Scale (<10 grams) . For scale-up (>10g), a glovebox is recommended.
| Protection Zone | Requirement | Technical Rationale |
| Respiratory | Fume Hood (Mandatory) | Specification: Face velocity 80–100 fpm. Sash at lowest working height.Why: N95 respirators are ineffective against organic vapors/lachrymators. |
| Hand (Primary) | Silver Shield / Laminate | Why: Bromomethyl compounds can permeate standard nitrile gloves in <5 minutes. Laminate offers >4 hours breakthrough time. |
| Hand (Dexterity) | Disposable Nitrile (Outer) | Wear standard nitrile gloves over the Silver Shield gloves to improve grip and dexterity. Change outer gloves immediately upon splash. |
| Eye / Face | Chemical Goggles | Why: Safety glasses allow vapors to bypass the lens. Goggles provide a seal against lachrymatory vapors. |
| Body | Lab Coat (Buttoned) | Standard cotton/poly blend. If handling >1g liquids, add a chemical-resistant apron (Tyvek/PVC). |
Operational Protocols
Phase 1: Preparation & Weighing
Objective: Prevent contamination of the balance and laboratory atmosphere.
-
Static Control: 1,2,4-oxadiazoles can be electrostatic solids. Use an ionizing fan or anti-static gun inside the hood before weighing.
-
Double Containment: Tare a vial inside a secondary jar. Weigh the solid into the vial, then cap the vial, then cap the secondary jar before removing from the balance.
-
Solvent Selection: Dissolve immediately if possible.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Avoid: Alcohols (unless intended as reactants) or water (slow hydrolysis).
-
Phase 2: Reaction Setup
Objective: Control the alkylation reaction.
-
Temperature: Run reactions at 0°C to Room Temperature initially. Avoid heating >50°C unless thermal stability is verified by DSC (Differential Scanning Calorimetry).
-
Reagent Addition: Add the nucleophile to the bromomethyl solution slowly to prevent thermal runaways that could compromise the oxadiazole ring.
Phase 3: Deactivation & Quenching (The "Soft Quench")
Do NOT dump active bromomethyl compounds into waste containers. You must chemically deactivate the alkylating group first.
Protocol:
-
Prepare a Quench Solution : 10% Ethanolamine (or concentrated aqueous Ammonia) in Ethanol (1:9 ratio).
-
Dilute the reaction mixture with an inert solvent (e.g., Ethanol or DCM).
-
Slowly add the Quench Solution.
-
Chemistry: The amine rapidly displaces the bromide (SN2), forming a non-volatile, non-lachrymatory ammonium salt.
-
Observation: Stir for 30–60 minutes.
-
-
Check pH to ensure basicity (indicates excess amine).
-
Dispose of the deactivated mixture as Halogenated Organic Waste .
Emergency Response Workflows
Scenario A: Spills
-
Minor (<100 mg): Cover with "Spill-X" or vermiculite. Wipe up with Silver Shield gloves. Double bag waste. Wipe area with 10% ammonia solution.
-
Major (>1 g): Evacuate the lab immediately. The lachrymatory effect will make breathing difficult. Contact EHS. Do not re-enter without SCBA (Self-Contained Breathing Apparatus).
Scenario B: Exposure
-
Skin: Wash with soap and water for 15 minutes .[1] Do not use ethanol (increases skin permeability).
-
Eyes: Flush for 15 minutes at an eyewash station. Hold eyelids open. Seek immediate medical attention (ophthalmologist).
Visualizations
Figure 1: Safe Handling & Disposal Workflow
This diagram outlines the lifecycle of the compound from storage to deactivated disposal.
Caption: Operational lifecycle of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole showing the critical containment zone (dashed green) where full PPE is mandatory.
Figure 2: PPE Decision Tree
Select the correct protection based on the state of the material.
Caption: Decision logic for glove selection. Note that solutions pose a higher permeation risk, requiring laminate gloves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 966714, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Retrieved from [Link]
-
University of California, Berkeley (2016). Sarpong Group Safety Manual: Quenching of Pyrophoric and Active Halides. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
